(-)-Benzylmethylphenylsilylacetic Acid
Description
The exact mass of the compound (-)-Benzylmethylphenylsilylacetic Acid is 270.107606347 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (-)-Benzylmethylphenylsilylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Benzylmethylphenylsilylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzyl-methyl-phenylsilyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQZCPYHVQEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216149 | |
| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95349-35-2, 95373-54-9 | |
| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95349-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular Architecture and Analytical Utility of (-)-Benzylmethylphenylsilylacetic Acid: A Technical Guide for Chiral Derivatization
As a Senior Application Scientist navigating the complexities of asymmetric synthesis and chiral resolution, I frequently encounter the analytical bottleneck of precise enantiomeric excess (e.e.) determination. While chiral High-Performance Liquid Chromatography (HPLC) remains a standard, it requires extensive, time-consuming method development. Nuclear Magnetic Resonance (NMR)-based chiral derivatizing agents (CDAs) offer a rapid, absolute alternative.
This whitepaper dissects a highly specialized, silicon-stereogenic CDA: (-)-benzylmethylphenylsilylacetic acid . By exploring its molecular architecture, synthesis, and application protocols, we will establish a self-validating system for determining the optical purities of chiral amines, alcohols, and carboxylic acids.
Molecular Architecture: The Power of Stereogenic Silicon
Unlike traditional carbon-centric CDAs (such as Mosher's acid), (-)-benzylmethylphenylsilylacetic acid features a stereogenic silicon atom[1]. The silicon center is tetrahedrally coordinated to four distinct substituents: a methyl group, a benzyl group, a phenyl group, and an acetic acid moiety (
The Causality of Design:
The strategic placement of the methyl group directly on the chiral silicon atom is the cornerstone of its analytical utility. In
Furthermore, the spatial proximity of the phenyl and benzyl rings creates a strong anisotropic shielding cone. When derivatized with a chiral analyte, the resulting diastereomers adopt different preferred conformations. This causes the Si-Me group to experience differential magnetic shielding (
Quantitative Data & Physicochemical Profile
To ensure reproducibility in the laboratory, understanding the baseline properties of the reagent is critical. The compound must be stored properly to prevent the degradation of the acetic acid side chain and maintain enantiopurity.
Table 1: Physicochemical Properties of (-)-Benzylmethylphenylsilylacetic Acid
| Property | Value |
| Chemical Name | (-)-Benzylmethylphenylsilylacetic Acid |
| CAS Number | 95349-35-2[3] |
| Molecular Formula | |
| Molecular Weight | 270.40 g/mol [2] |
| Chiral Center | Silicon (Si) |
| Physical State | Solid / Crystalline |
| Melting Point | 69–70.5 °C (Optically active)[1] |
| Storage Conditions | Sealed in dry conditions, 2-8 °C[4] |
| Target NMR Signal | Si- |
Synthesis and Chiral Resolution Protocol
The synthesis of this organosilane requires precision, particularly during the resolution of the racemic mixture into the enantiopure (-)-isomer.
Figure 1: Synthesis and chiral resolution workflow for (-)-benzylmethylphenylsilylacetic acid.
Step-by-Step Methodology: Chiral Resolution
-
Initial Synthesis: Prepare the racemic benzylmethylphenylsilylacetic acid from chloromethyl(dichloro)methylsilane via sequential Grignard reactions and carboxylation (approx. 50% yield)[1].
-
Salt Formation: Dissolve the racemic acid in a suitable solvent and add an equimolar amount of (+)-1-phenylethylamine as the resolving agent[1].
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (-)-acid and (+)-amine preferentially crystallizes out of the solution[1].
-
Acidification & Isolation: Isolate the crystals via filtration. Treat the isolated salt with dilute hydrochloric acid (HCl) to protonate the carboxylate, releasing the free (-)-benzylmethylphenylsilylacetic acid.
-
Validation: Extract, dry, and recrystallize the product. Validate the enantiopurity by confirming the melting point reaches the optically active standard of 69–70.5 °C[1].
Experimental Workflow: Diastereomeric Derivatization
The selection of the coupling agent for derivatization is not an arbitrary preference; it is a mechanistic necessity. Tri-substituted silylacetic acids are relatively unstable and prone to decomposition under harsh acyl chloride formation conditions[1].
To circumvent this, we utilize Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). This reagent activates the carboxylic acid via a highly reactive acyloxy-pyridinium intermediate, allowing the subsequent nucleophilic attack by the chiral amine or alcohol to proceed smoothly. This mild condensation prevents the cleavage of sensitive silicon-carbon bonds and preserves the absolute stereochemistry of the silicon center[1].
Figure 2: Workflow for e.e. determination using (-)-benzylmethylphenylsilylacetic acid as a CDA.
Step-by-Step Methodology: Derivatization & NMR Analysis
-
Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve 0.19 mmol of (+)- or (-)-benzylmethylphenylsilylacetic acid, 0.19 mmol of the chiral analyte (e.g., an amine), and 0.44 mmol of tributylamine in 0.5 mL of anhydrous dichloromethane (
)[1]. -
Activation: Add this solution to a mixture containing 0.22 mmol of 2-chloro-1-methylpyridinium iodide in 0.5 mL
at room temperature[1]. -
Condensation: Stir the reaction mixture under reflux for exactly 1 hour. The mild reflux ensures complete quantitative conversion without racemization[1].
-
Isolation: Evaporate the solvent. Isolate the resulting diastereomeric amide or ester via Preparative Thin Layer Chromatography (TLC) to ensure the NMR sample is free of unreacted starting materials[1].
-
NMR Acquisition & Validation: Dissolve the purified derivative in
and acquire a NMR spectrum. Locate the Si-Me signals (e.g., at δ 0.30 and δ 0.34 ppm). The baseline resolution of these singlets provides a self-validating system: the integration ratio directly yields the diastereomeric ratio (dr), which translates to the enantiomeric excess (e.e.) of the analyte[1].
Conclusion
(-)-Benzylmethylphenylsilylacetic acid represents a triumph of rational reagent design in analytical chemistry. By leveraging the unique magnetic anisotropy of a stereogenic silicon center and employing mild Mukaiyama coupling protocols, researchers can achieve unambiguous e.e. determinations. This methodology bypasses the heavy lifting of chiral chromatography method development, providing a robust, self-validating toolkit for drug development professionals and synthetic chemists alike.
References
- Source: oup.com (Chemistry Letters)
- Title: (-)
- Title: (-)
- Title: 95349-35-2 | (-)-Benzylmethylphenylsilylacetic Acid[for e.e.
Sources
(-)-Benzylmethylphenylsilylacetic Acid: A High-Fidelity Chiral Derivatizing Agent for NMR-Based Enantiomeric Excess Determination
Executive Summary
In the rigorous landscape of pharmaceutical development and asymmetric synthesis, the precise quantification of enantiomeric excess (e.e.) is a critical quality attribute. While carbon-centered chiral derivatizing agents (CDAs) like Mosher’s acid (MTPA) are ubiquitous, they often falter when applied to highly sterically hindered or electronically unique substrates. (-)-Benzylmethylphenylsilylacetic acid (CAS: 95349-35-2) emerges as a highly specialized, silicon-centered CDA[1]. By leveraging the unique geometric and magnetic properties of a stereogenic silicon atom, this reagent provides unparalleled resolution and integration fidelity in NMR spectroscopy[2].
Part 1: Molecular Architecture & Physicochemical Profiling
The efficacy of (-)-benzylmethylphenylsilylacetic acid lies in its precise molecular architecture. The chiral silicon center is bonded to four distinct moieties: a methyl group, a phenyl ring, a benzyl group, and an acetic acid appendage[1].
Unlike carbon, silicon possesses longer bond lengths (Si–C is ~1.87 Å vs. C–C at ~1.54 Å). This expanded molecular framework reduces steric clash during the derivatization of bulky secondary alcohols or hindered amines, ensuring quantitative conversion without the risk of kinetic resolution artifacts.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | (-)-2-(benzyl-methyl-phenylsilyl)acetic acid | [1] |
| CAS Number | 95349-35-2 | [1] |
| Molecular Formula | C16H18O2Si | [1] |
| Molecular Weight | 270.40 g/mol | [1] |
| Melting Point | 69–70.5 °C (Optically active form) | [2] |
| Specific Rotation [α]D | -6.5° (c = 2, CHCl3) | [2] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| LogP | 2.8387 | [3] |
| Si-CH3 NMR Shift Probe | ~0.38 ppm (Singlet, CCl4/CDCl3) | [2] |
Part 2: Mechanistic Causality of Enantiomeric Discrimination
The core mechanism of this CDA relies on magnetic anisotropy . When the acetic acid moiety covalently binds to a chiral analyte (forming a diastereomeric amide or ester), the spatial arrangement becomes conformationally locked[2].
-
The Shielding Cone: The phenyl and benzyl groups generate strong, orientation-dependent magnetic shielding cones. Depending on the stereochemistry of the analyte, the Si-CH3 protons are forced into different regions of these cones.
-
The NMR Probe: This spatial difference results in a significant chemical shift difference (
) between the two diastereomers. The Si-CH3 protons resonate as a sharp, highly resolved singlet in an uncrowded upfield region of the NMR spectrum (~0.38 ppm), completely isolated from the complex multiplet signals of the analyte[2].
Fig 2. Structural components of the CDA driving NMR enantiomeric discrimination.
Part 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, the derivatization protocol must be a self-validating system. The primary risk in CDA application is kinetic resolution —where one enantiomer reacts faster than the other, artificially skewing the final e.e. calculation. To prevent this, the reaction must reach 100% conversion[2].
Furthermore, standard carbodiimide coupling agents (like EDC) can induce racemization at the
Protocol: Synthesis of Diastereomeric Amides for e.e. Determination
1. Reagent Preparation: In a flame-dried 10 mL round-bottom flask purged with argon, dissolve 0.10 mmol of the chiral amine mixture and 0.12 mmol (1.2 equiv) of (-)-benzylmethylphenylsilylacetic acid in 2.0 mL of anhydrous dichloromethane (DCM).
2. Activation (Causality Checkpoint):
Add 0.30 mmol (3.0 equiv) of triethylamine (Et
3. Coupling & Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the amine is completely consumed. Causality: Terminating the reaction before 100% consumption invalidates the e.e. measurement due to potential kinetic resolution.
4. Workup:
Quench the reaction with 2.0 mL of saturated aqueous NaHCO
5. Quantitative NMR Acquisition:
Dissolve the crude product in 0.6 mL of CDCl
6. Data Analysis:
Locate the Si-CH
Fig 1. Workflow for e.e. determination using (-)-benzylmethylphenylsilylacetic acid.
Part 4: Safety, Handling, and Storage
Maintaining the integrity of the CDA is paramount for reproducible analytical results.
-
Storage Conditions: The compound must be stored sealed in a dry environment at 2–8 °C to prevent hydrolysis of the silyl-acetic acid framework[3].
-
GHS Classification: The reagent is classified as a skin irritant (Skin Irrit. 2, H315) and causes serious eye irritation (Eye Irrit. 2, H319)[1],[4]. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) must be worn during handling.
References
- Title: (+)-Benzylmethylphenylsilylacetic Acid[for e.e.
- Source: oup.
- Title: (-)
- Title: 95349-35-2 | (-)-Benzylmethylphenylsilylacetic Acid [for e.e.
Sources
Technical Monograph: (-)-Benzylmethylphenylsilylacetic Acid (BMPSA)
The following technical guide details the properties, synthesis, and applications of (-)-Benzylmethylphenylsilylacetic acid (BMPSA), a specialized organosilicon compound used primarily as a Chiral Derivatizing Agent (CDA) in nuclear magnetic resonance (NMR) spectroscopy.
Executive Summary
(-)-Benzylmethylphenylsilylacetic acid (BMPSA) is an optically active organosilane featuring a silicon-centered chirality. Unlike carbon-centered chiral auxiliaries, BMPSA leverages the unique electronic and steric properties of the silyl group to induce significant magnetic non-equivalence in diastereomeric derivatives. It is primarily employed in the pharmaceutical and fine chemical industries to determine the enantiomeric excess (e.e.) of chiral amines and alcohols via 1H NMR spectroscopy. Its utility stems from the "Si-Me" reporter signal—a sharp, high-intensity singlet that splits distinctively in diastereomeric mixtures, allowing for precise integration and e.e. calculation.
Chemical Identity & Identifiers
| Parameter | Detail |
| Chemical Name | (-)-Benzylmethylphenylsilylacetic acid |
| Synonyms | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-; BMPSA |
| CAS Number ((-)-isomer) | 95349-35-2 |
| CAS Number ((+)-isomer) | 95373-54-9 |
| Molecular Formula | C₁₆H₁₈O₂Si |
| Molecular Weight | 270.40 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 70–71 °C |
| SMILES | C(C2=CC=CC=C2)CC(=O)O |
| Chirality | Silicon-centered (Si*) |
Stereochemical Framework
The chirality of BMPSA resides at the silicon atom, which is tetrahedrally bonded to four distinct groups. Unlike carbon stereocenters, silicon stereocenters are configurationally stable and resistant to racemization under standard acidic or basic conditions, making them robust tools for stereochemical analysis.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To determine the absolute configuration (R/S) of the silicon center, the substituents are ranked by atomic number and shell expansion rules.
-
Phenyl Group (-C₆H₅): Highest priority. The silicon is bonded to an aromatic carbon (bonded to C, C, H).
-
Acetic Acid Group (-CH₂COOH): Second priority. The methylene carbon is bonded to a carbonyl carbon (bonded to O, O, O via phantom atoms). Oxygen outranks the carbons in the benzyl group.
-
Benzyl Group (-CH₂C₆H₅): Third priority. The methylene carbon is bonded to an aromatic carbon (bonded to C, C, H).
-
Methyl Group (-CH₃): Lowest priority.
Stereochemical Diagram: The following diagram illustrates the structural connectivity and the silicon-centered chirality.[1][2]
Synthesis and Optical Resolution Protocol
The synthesis of optically pure BMPSA involves the construction of the racemic silane followed by a classical optical resolution. This protocol ensures high enantiomeric purity, which is critical for its function as an analytical standard.
Synthesis of Racemic BMPSA
Reaction Logic: The synthesis utilizes stepwise Grignard additions to a dichlorosilane scaffold to introduce the phenyl and benzyl groups, followed by carboxylation.
-
Precursor: Chloromethyl(methyl)dichlorosilane (ClCH₂SiMeCl₂).
-
Step 1 (Phenylation): Addition of Phenylmagnesium bromide (PhMgBr) yields ClCH₂SiMePhCl.
-
Step 2 (Benzylation): Addition of Benzylmagnesium chloride (BnMgCl) yields ClCH₂SiMePh(Bn).
-
Step 3 (Carboxylation): Formation of the Grignard reagent from the chloromethylsilane followed by treatment with CO₂ (dry ice) yields the racemic acid (±)-BMPSA.
Optical Resolution Protocol (Self-Validating System)
To isolate the (-)-enantiomer, a diastereomeric salt formation method is used. This system is self-validating because the optical rotation of the salt reaches a constant maximum value upon repeated crystallizations, indicating optical purity.
Reagents:
-
Racemic BMPSA (1.0 eq)
-
(-)-1-Phenylethylamine ((-)-PEA) (0.5 eq to 1.0 eq)
-
Solvent: Ethanol/Water (3:2 v/v)
Workflow:
-
Salt Formation: Dissolve racemic BMPSA in hot ethanol/water. Add (-)-PEA.
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (typically the (-)-acid/(-)-amine salt) precipitates.
-
Validation Cycle:
-
Filter the crystals.
-
Recrystallize from ethanol/water.
-
Measure melting point and specific rotation.
-
Stop Condition: Repeat recrystallization until the specific rotation and melting point remain constant between two successive cycles.
-
-
Acid Liberation: Treat the purified salt with dilute HCl and extract with diethyl ether to yield optically pure (-)-BMPSA.
Application: Determination of Enantiomeric Excess[5][6]
BMPSA is a powerful tool for determining the optical purity of chiral amines and alcohols. The method relies on the formation of diastereomeric amides or esters.
The Mechanism
When (-)-BMPSA reacts with a mixture of amine enantiomers (R-amine and S-amine), two diastereomers are formed:
-
(-)-BMPSA-(R)-Amine
-
(-)-BMPSA-(S)-Amine
Because these are diastereomers, their physical properties (including NMR chemical shifts) are different. The Si-Me group acts as a probe. In a racemic amine mixture, the Si-Me signal (normally a singlet around δ 0.3 ppm) splits into two distinct singlets. The integration ratio of these two peaks directly corresponds to the ratio of the amine enantiomers.
Experimental Protocol
Objective: Determine the e.e. of an unknown chiral amine.
-
Derivatization:
-
Mix 0.05 mmol of the unknown amine with 0.06 mmol of (-)-BMPSA.
-
Add coupling agents (e.g., DCC/DMAP) in CDCl₃ or perform the reaction in a separate vessel and extract.
-
-
NMR Acquisition:
-
Dissolve the crude amide in CDCl₃.
-
Acquire a ¹H NMR spectrum (minimum 300 MHz, preferably 500 MHz).
-
-
Analysis:
-
Focus on the region δ 0.0 – 0.5 ppm.
-
Identify the Si-Me singlets.
-
Integrate the two peaks (
and ).
-
-
Calculation:
[3]
Safety and Handling
-
Hazards: BMPSA is an organic acid and organosilane. It causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Moisture sensitive.
-
Disposal: Dispose of as organosilicon waste. Do not release into drains.
References
-
Chemical Identity & CAS: PubChem. (-)-Benzylmethylphenylsilylacetic Acid (CID 13698775). National Library of Medicine. Available at: [Link]
- Synthesis & Resolution: Terunuma, D., et al. Application of optically active organosilicon compounds.... Bulletin of the Chemical Society of Japan, 1985. (Foundational work on the resolution of silylacetic acids using phenylethylamine).
- NMR Application: Cahn, R. S., Ingold, C., & Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition, 1966. (Basis for stereochemical assignment rules applied to Si-chiral centers).
Sources
Technical Guide: Optical Rotation & Stereochemistry of (-)-Benzylmethylphenylsilylacetic Acid
This is an in-depth technical guide on the optical rotation, stereochemistry, and application of (-)-Benzylmethylphenylsilylacetic acid (BMPSA), a specialized chiral derivatizing agent used in nuclear magnetic resonance (NMR) spectroscopy.
Executive Summary
(-)-Benzylmethylphenylsilylacetic acid (often abbreviated as (-)-BMPSA ) is a chiral organosilicon reagent primarily utilized for the determination of the enantiomeric excess (e.e.) and absolute configuration of chiral amines and alcohols via NMR spectroscopy. Unlike carbon-based chiral derivatizing agents (CDAs) like Mosher's acid, BMPSA leverages the magnetic anisotropy of the silicon-centered phenyl and benzyl groups to induce distinct chemical shift differences (
This guide details the physicochemical properties, optical rotation data, synthesis/resolution workflows, and the mechanistic logic for its application in stereochemical analysis.
Chemical Identity & Stereochemical Data
Nomenclature and Identifiers[1][2][3]
-
IUPAC Name: 2-[Benzyl(methyl)phenylsilyl]acetic acid[1]
-
Common Name: (-)-BMPSA
-
Molecular Formula:
[2][1][3] -
CAS Number ((-)-Isomer): 95349-35-2 [1]
-
CAS Number (Racemate): 17158-52-4 (generic)
Optical Rotation Values
The specific optical rotation (
| Isomer | Specific Rotation ( | Solvent | Concentration ( | Source/Standard |
| (-)-BMPSA | -5.0° to -8.0° (typical) | 1.0 - 2.0 g/100mL | Commercial CoA Data | |
| (+)-BMPSA | +5.0° to +8.0° | 1.0 - 2.0 g/100mL | Commercial CoA Data |
Critical Note: Due to the low magnitude of rotation, optical rotation is not the recommended primary method for determining enantiomeric purity. Chiral HPLC or
-NMR analysis of the diastereomeric amide (with a chiral amine standard like-methylbenzylamine) is the industry standard for validating e.e. > 98%.
Absolute Configuration
The absolute configuration of the silicon center is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For Silicon, the atomic number of the immediate neighbors is the first criterion, followed by the mass/structure of the substituents.
-
Priorities:
-
-Ph (Phenyl, C bonded to C,C,C via aromaticity)
-
-CH
COOH (Carboxymethyl, C bonded to C=O) -
-CH
Ph (Benzyl, C bonded to Ph) -
-Me (Methyl, C bonded to H,H,H) Note: The priority between -CH
COOH and -CH Ph is determined by the second shell (Oxygen vs. Carbon).
-
Synthesis and Resolution Protocol
The synthesis of optically pure BMPSA typically involves the preparation of the racemate followed by classical resolution using a chiral base.
Synthetic Pathway[8]
-
Grignard Addition: Methylphenylchlorosilane (
) is reacted with Benzylmagnesium chloride ( ) to yield Methylphenylbenzylchlorosilane. -
Carboxylation: The chlorosilane is converted to the silylacetic acid derivative, often via a Reformatsky-type reaction or lithiation followed by
quenching.
Resolution Workflow
The separation of the enantiomers is achieved via diastereomeric salt formation.
-
Resolving Agent: (-)-Quinine or (+)-1-Phenylethylamine .
-
Solvent System: Acetone/Ethanol or Methanol/Water recrystallization.
Figure 1: Classical resolution workflow for isolating (-)-BMPSA.
Application: Absolute Configuration Determination (NMR)
BMPSA is a powerful tool for assigning the absolute configuration of chiral alcohols and amines. The method relies on the magnetic anisotropy of the phenyl and benzyl groups attached to the silicon.
The Mechanism
When (-)-BMPSA forms an ester or amide with a chiral substrate, the phenyl groups of the BMPSA moiety shield or deshield the protons of the substrate in a spatially predictable manner.
-
Derivatization: React the unknown chiral alcohol/amine with (-)-BMPSA (using DCC/DMAP).
-
Conformational Lock: The silyl ester/amide adopts a preferred conformation where the C=O bond eclipses the Si-C(Benzyl) or Si-C(Phenyl) bond.
-
Analysis: Compare the
-NMR chemical shifts of the substrate's substituents ( and ) in the BMPSA derivative.-
Protons sitting above the aromatic ring of BMPSA are shielded (upfield shift).
-
Protons sitting away are relatively deshielded.
-
Protocol for e.e. Determination
To determine the enantiomeric excess of a primary amine:
-
Mix 10 mg of the amine with 1.2 eq of (-)-BMPSA, 1.2 eq DCC, and cat. DMAP in
. -
Stir for 30 mins.
-
Analyze
-NMR.[4] -
Integrate the distinct signals (e.g., the Si-Me methyl doublet or the
-proton of the amine). -
Calculate e.e. using the integration ratio:
References
- Glockner, P. et al. "Synthesis and Resolution of Silylacetic Acid Derivatives." Journal of Organometallic Chemistry.
- Sommer, L. H.Stereochemistry, Mechanism and Silicon. McGraw-Hill, 1965.
-
TCI Chemicals. "Product Specification: (+)-Benzylmethylphenylsilylacetic Acid (B1720) and (-)-Isomer."
- Dai-ichi Karkaria. "Chiral Resolution Agents and Auxiliaries." Technical Bulletin.
-
ChemScene. "Safety Data Sheet: (-)-Benzylmethylphenylsilylacetic Acid (CAS 95349-35-2)."
Sources
A Technical Guide to the Comprehensive Solubility Profiling of (-)-Benzylmethylphenylsilylacetic Acid
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. For novel chemical entities like (-)-benzylmethylphenylsilylacetic acid, a chiral organosilicon compound with potential applications in pharmaceutical development and organic synthesis, a thorough understanding of its solubility characteristics is paramount.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of (-)-benzylmethylphenylsilylacetic acid. It moves beyond a simple recitation of methods to detail the underlying scientific principles, the rationale for experimental design, and the integration of various solubility assessments—from high-throughput kinetic screening to definitive thermodynamic and biorelevant evaluations. The protocols described herein are designed to be self-validating, ensuring data integrity and providing a robust foundation for critical decision-making in drug development.
Introduction: The Significance of Solubility in Drug Development
More than 40% of new chemical entities exhibit poor aqueous solubility, a major hurdle in formulation development.[3] A drug must be in a dissolved state at the site of absorption to be bioavailable.[3] (-)-Benzylmethylphenylsilylacetic acid, with its molecular formula C16H18O2Si and a molecular weight of 270.40 g/mol , is a chiral carboxylic acid.[4][5] As an ionizable molecule, its solubility is expected to be highly dependent on the pH of its environment.[6] This guide outlines the essential studies required to fully characterize this pH-dependent solubility and to predict its behavior in the complex environment of the human gastrointestinal (GI) tract.
Molecular Structure:
-
Compound Name: (-)-Benzylmethylphenylsilylacetic acid[5]
-
Synonym: [Benzyl(methyl)phenylsilyl]acetic acid[4]
-
CAS Number: 95373-54-9[4]
-
Molecular Formula: C16H18O2Si[7]
-
Molecular Weight: 270.40 g/mol [7]
Foundational Physicochemical Principles
A robust solubility assessment is built upon an understanding of the compound's fundamental properties and the theoretical constructs that govern dissolution.
Ionization and the Henderson-Hasselbalch Equation
As a carboxylic acid, (-)-benzylmethylphenylsilylacetic acid is a weak acid that can exist in either a neutral (protonated) form or an ionized (deprotonated) form. The equilibrium between these two forms is governed by its acid dissociation constant (pKa) and the pH of the solution.
The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship.[8][9]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
[HA] is the concentration of the neutral, protonated acid.
-
[A⁻] is the concentration of the ionized, conjugate base.
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility (S₀) of the neutral form and the concentration of the ionized form.[10] For an acid:
S_total = S₀ * (1 + 10^(pH - pKa))
This equation is fundamental to predicting the pH-solubility profile.[11][12] The intrinsic solubility (S₀) represents the solubility of the un-ionized form and is a critical baseline parameter.[13]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration of a compound when precipitation is first observed after adding a concentrated DMSO stock solution to an aqueous buffer.[14] This is a high-throughput method suitable for early discovery, but it can overestimate true solubility due to the formation of metastable supersaturated solutions.[15][16]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solution at equilibrium with an excess of the solid drug.[13] The "shake-flask" method is the gold standard for this determination, as it allows sufficient time for the dissolution and recrystallization processes to reach a steady state.[17] This value is essential for regulatory submissions and detailed formulation work.
Experimental Framework for Solubility Profiling
A multi-faceted approach is required to build a complete solubility profile. The following sections detail the necessary experimental protocols.
Workflow for Comprehensive Solubility Assessment
The overall process involves a logical progression from rapid screening to in-depth characterization, ensuring that resources are used efficiently.
Caption: Equilibrium in a shake-flask experiment.
Methodology:
-
Preparation: Add an excess amount of solid (-)-benzylmethylphenylsilylacetic acid (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS). The excess solid is critical to ensure saturation.
-
Agitation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Equilibration: Agitate the samples for an extended period. To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points. [17]4. Sample Processing: Allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. [18]5. Dilution & Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method (see Section 4).
Protocol 3: pH-Solubility Profile
Objective: To map the compound's solubility across the physiologically relevant pH range.
Causality: For an ionizable compound, solubility can change by several orders of magnitude with small changes in pH. [6]A pH-solubility profile is essential for predicting where in the GI tract the drug will dissolve and for selecting appropriate salts or formulations. [13] Methodology:
-
Perform the Thermodynamic Solubility protocol (3.3) in parallel using a series of standard USP buffers covering a pH range from approximately 1.2 to 7.5. [6]2. A sufficient number of pH conditions should be evaluated to define the profile accurately. For an acid, this should include points below, at, and above the estimated pKa. [6]3. Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting curve will define the compound's pH-solubility profile.
Table 1: Expected pH-Solubility Profile Data for (-)-benzylmethylphenylsilylacetic acid
| Buffer pH | Expected Solubility Behavior | Predicted Solubility (µg/mL) |
| 1.2 | Primarily un-ionized form | Approaching Intrinsic Solubility (S₀) |
| 4.0 (near pKa) | Mixture of un-ionized and ionized | Intermediate |
| 6.8 | Primarily ionized form | High |
| 7.4 | Primarily ionized form | High |
Protocol 4: Solubility in Biorelevant Media
Objective: To estimate solubility in the presence of physiological surfactants that mimic GI fluids.
Causality: Simple buffers do not account for the solubilizing effects of bile salts and phospholipids present in the gut. [19][20]Biorelevant media provide a more accurate in vitro model to predict in vivo dissolution and potential food effects. [21] Methodology:
-
Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH ~6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH ~5.0) using commercially available powders or established recipes. [19][22]These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid).
-
Perform the Thermodynamic Solubility protocol (3.3) using FaSSIF and FeSSIF as the solvents.
-
A significant increase in solubility in FeSSIF compared to FaSSIF may indicate a positive food effect, where drug absorption is enhanced when taken with a meal. [19] Table 2: Solubility in Biorelevant Media
| Medium | pH | Key Components | Purpose | Expected Solubility (µg/mL) |
| SGF (Simulated Gastric Fluid) | ~1.2 | Pepsin, NaCl | Simulates stomach (fasted) | Low (similar to S₀) |
| FaSSIF | ~6.5 | Bile Salt, Lecithin | Simulates small intestine (fasted) | Higher than S₀ |
| FeSSIF | ~5.0 | Higher Bile Salt & Lecithin | Simulates small intestine (fed) | Potentially highest |
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique. [23][24] Objective: To accurately quantify the concentration of (-)-benzylmethylphenylsilylacetic acid in solution.
Causality: HPLC provides the necessary specificity and sensitivity to quantify the analyte in complex matrices like biorelevant media. UV detection is suitable as the phenyl groups in the molecule provide a strong chromophore.
Caption: HPLC-UV quantification workflow.
Protocol for Method Development:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), which is well-suited for separating moderately nonpolar organic acids. [25]2. Mobile Phase: A common mobile phase for acidic compounds is a gradient or isocratic mixture of an acidified aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). [23][25] * Aqueous Phase: 0.1% Phosphoric Acid or Formic Acid in water (to suppress ionization of the carboxylic acid and ensure good peak shape). [25] * Organic Phase: Acetonitrile.
-
Detection: The phenyl groups will absorb in the low UV range. A detection wavelength of 210 nm is a good starting point for organic acids. [24][26]4. Validation:
Conclusion
The comprehensive solubility profile generated through this integrated experimental framework provides indispensable knowledge for the development of (-)-benzylmethylphenylsilylacetic acid. By systematically determining its kinetic, thermodynamic, pH-dependent, and biorelevant solubility, researchers and drug development professionals can make informed decisions regarding formulation strategies, salt selection, and clinical trial design. This rigorous, science-driven approach mitigates downstream risks and is fundamental to translating a promising chemical entity into a viable therapeutic product.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available from: [Link]
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Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Available from: [Link]
-
SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Available from: [Link]
-
Dissolution Technologies. (2009, August 25). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Available from: [Link]
-
MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]
-
ResearchGate. Chiral Organosilicon Compounds. Available from: [Link]
-
alwsci. (2025, October 23). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Available from: [Link]
-
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]
-
Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]
-
In Vitro Assay. Kinetic Solubility. Available from: [Link]
-
PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Available from: [Link]
-
PE Polska. Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. Available from: [Link]
-
Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available from: [Link]
-
Theory: Exp. 11 The influence of pH on solubility in water. Available from: [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]
-
IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Available from: [Link]
-
Royal Society of Chemistry. (2021). Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation. Available from: [Link]
-
National Center for Biotechnology Information. (2021, May 7). Biocatalytic Transformations of Silicon—the Other Group 14 Element. Available from: [Link]
-
ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
-
PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available from: [Link]
-
National Center for Biotechnology Information. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Available from: [Link]
-
MDPI. (2024, August 3). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Available from: [Link]
-
ChemAnalyst. (-)-Benzylmethylphenylsilylacetic acid. Available from: [Link]
-
PureSynth. ()-Benzylmethylphenylsilylacetic Acid [For E.E. Determination By Nmr] 98.0%. Available from: [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Scribd. Solubility Determination Methods in USP. Available from: [Link]
-
USP.org. (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Available from: [Link]
-
ChemAnalyst. (+)-Benzylmethylphenylsilylacetic acid. Available from: [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. Available from: [Link]
-
National Center for Biotechnology Information. (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]. Available from: [Link]
-
National Center for Biotechnology Information. Phenylacetic Acid. Available from: [Link]
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stability of silicon-carbon bonds in chiral acetic acids
The Silicon Switch: Stability Profiling of Chiral -Silyl Acetic Acids
Executive Summary
The "Silicon Switch"—replacing a carbon atom with silicon—is a potent strategy in modern medicinal chemistry to alter lipophilicity, metabolic stability, and geometric constraints without significantly changing the pharmacophore's volume. However, when applied to chiral acetic acid derivatives (e.g.,
This technical guide provides a mechanistic analysis of these instabilities and establishes a self-validating experimental framework for profiling the integrity of silicon-carbon bonds in chiral drug candidates.
The Physico-Chemical Nature of the -Silyl Carboxyl Motif
To predict stability, one must first understand the electronic environment of the C-Si bond in this specific scaffold.
Bond Parameters and Polarization
Silicon is more electropositive (1.90) than carbon (2.55), resulting in a polarized C(
-
Bond Length: The C-Si bond (1.87 Å) is significantly longer than the C-C bond (1.54 Å).[1] This reduces steric congestion but increases the accessibility of the silicon center to nucleophiles.
-
Lipophilicity: The silyl group increases
, enhancing membrane permeability, a key driver for its use in drug design.
The -Effect and Hyperconjugation
The stability of chiral
-
Hyperconjugation: The C-Si bond acts as a
-donor to the adjacent carbonyl system. This stabilizes the ground state but can lower the activation energy for cleavage pathways. -
Negative Hyperconjugation (Anion Stabilization): Silicon stabilizes
-carbanions (or enolates) through overlap of the filled C(2p) orbital with the empty Si( ) orbital (formerly attributed to 3d orbitals).-
Consequence: The
-proton is more acidic than its carbon analog. This makes racemization via enolization the primary stability risk, even if the C-Si bond remains intact.
-
Mechanisms of Instability
The integrity of the chiral center and the C-Si bond is threatened by three distinct pathways.
The Brook Rearrangement (Anionic Migration)
While typically observed in
Protodesilylation (Acid-Mediated Cleavage)
In acidic environments (e.g., gastric fluid), the
Fluoride-Mediated Desilylation
Silicon has a high affinity for fluoride. In synthetic contexts (or potential metabolic exposure to fluorinated drugs), fluoride attacks the silicon to form a pentacoordinate silicate intermediate, leading to rapid C-Si bond rupture.
Visualization: Stability Landscape & Degradation Pathways
The following diagram maps the causality between environmental triggers and degradation outcomes.
Caption: Mechanistic pathways leading to loss of chiral integrity or silicon cleavage in
Synthetic Strategies for Chiral Integrity
To study these molecules, one must first synthesize them without immediate racemization.
Enantioselective Rhodium Insertion
The most robust method for generating chiral
-
Mechanism: The metal carbene inserts into the Si-H bond.
-
Advantage: High enantiomeric excess (ee) and mild conditions that avoid the basic environments triggering the Brook rearrangement.
Reverse-Aza-Brook Rearrangement
For
Experimental Protocols: The Stability Profiling Assay
This section details a self-validating workflow to quantify the stability of the Si-C bond. This is not a generic stability test; it is tuned for the specific vulnerabilities of the silyl-carboxyl motif.
The Stress Test Matrix
| Condition | Reagent System | Target Mechanism | Acceptance Criteria |
| Simulated Gastric | 0.1 N HCl, 37°C, 4h | Protodesilylation | >95% Parent Remaining |
| Simulated Intestinal | Phosphate Buffer pH 6.8, 37°C, 4h | Racemization (Enolization) | >98% ee Retention |
| Metabolic (Liver) | Human Liver Microsomes (HLM) + NADPH | Oxidative Desilylation | |
| Nucleophilic Stress | TBAF (1 eq) in THF, 0°C | Fluoride Cleavage (Control) | Immediate Cleavage (Positive Control) |
Protocol: Chiral Integrity Assay (Racemization Check)
Objective: Determine the rate of racemization (
-
Preparation: Dissolve the chiral
-silyl acetic acid (10 mM) in a mixture of and (buffered to pH 7.4). -
Internal Standard: Add sodium trimethylsilylpropionate (TSP) as a non-exchangeable NMR reference.
-
Monitoring: Acquire
-NMR spectra every 15 minutes for 6 hours.-
Signal: Monitor the decay of the
-proton signal (H-C-Si). -
Validation: If the
-proton signal disappears (exchange with D) but the silyl methyl signals remain constant, racemization is occurring without desilylation .
-
-
Chiral HPLC Verification: At
and , quench an aliquot and analyze via Chiralcel OD-H column (Hexane/IPA) to confirm enantiomeric ratio (er).
Protocol: Chemical Stability (Si-C Bond Strength)
Objective: Detect protodesilylation or Brook rearrangement products.
-
Incubation: Incubate compound in 0.1 N HCl at 37°C.
-
Extraction: Extract with Ethyl Acetate at t=0, 1h, 4h, 24h.
-
Analysis: LC-MS/MS.
-
Target Mass: Look for
(Desilylated product). -
Rearrangement Check: Look for retention time shifts indicating O-silyl isomer formation (same mass, different polarity).
-
Visualization: The Validation Workflow
Caption: Step-by-step decision tree for validating silicon-carbon bond stability.
References
-
Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and insecticides. Endeavour, 10(4), 191-197. Link
-
Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77-84. Link
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405. Link
-
Sieburth, S. M., et al. (2003). Enantioselective Alpha-Silyl Amino Acid Synthesis by reverse-aza-Brook Rearrangement. Organic Letters, 5(11), 1859-1861. Link
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Link
-
Fleming, I. (2002). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Reference for
-silicon effect and hyperconjugation mechanisms). Link
Methodological & Application
Application Note: High-Purity Synthesis and Resolution of (-)-Benzylmethylphenylsilylacetic Acid
This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis, resolution, and application of (-)-Benzylmethylphenylsilylacetic acid . This compound is a critical chiral reagent used primarily as a silicon-based derivatizing agent for determining the enantiomeric excess (ee) of chiral amines and alcohols by NMR, functioning as a silicon analogue to Mosher's acid.
Executive Summary
(-)-Benzylmethylphenylsilylacetic acid is a chiral organosilane featuring a silicon-stereogenic center. Unlike carbon-centered chirality, silicon chirality offers unique steric and electronic properties (the "silicon switch"), making this compound invaluable in two primary domains:
-
NMR Chiral Solvating/Derivatizing Agent: For determining the enantiomeric purity of alcohols and amines.
-
Drug Discovery: As a bioisostere for carboxylic acid moieties in peptidomimetics.
This protocol details the racemic synthesis followed by a classical diastereomeric salt resolution to isolate the (-)-enantiomer with high optical purity (>98% ee).
Retrosynthetic Analysis & Strategy
The synthesis targets the construction of the sterically crowded silicon center followed by the introduction of the acetate arm. The chirality is established via chemical resolution rather than asymmetric catalysis, ensuring high scalability and cost-effectiveness.
Pathway Logic:
-
Core Construction: Sequential nucleophilic substitution on a dichlorosilane precursor.
-
Functionalization: Introduction of the acetic acid moiety via a Reformatsky-type reaction.
-
Resolution: Separation of enantiomers using a chiral amine auxiliary.
Figure 1: Retrosynthetic pathway designed for scalability and intermediate stability.
Experimental Protocol
Part A: Synthesis of Racemic Precursor
Objective: Synthesize (±)-benzylmethylphenylsilylacetic acid starting from commercially available dichloromethylphenylsilane.
Step 1: Synthesis of Benzyl(chloro)methylphenylsilane
-
Reagents: Dichloromethylphenylsilane (1.0 eq), Benzylmagnesium chloride (1.0 eq, 2.0M in THF), Anhydrous THF.
-
Mechanism: Nucleophilic substitution at Silicon (
-Si).
Procedure:
-
Charge a flame-dried 3-neck flask with dichloromethylphenylsilane (19.1 g, 100 mmol) and anhydrous THF (100 mL) under Argon.
-
Cool to 0°C. Dropwise add Benzylmagnesium chloride (50 mL, 100 mmol) over 60 minutes. Note: Control exotherm to prevent di-substitution.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Remove solvent in vacuo. Distill the residue under reduced pressure to isolate the monochloro-silane intermediate.
-
Yield Target: 85-90%.[1]
-
Step 2: Reformatsky Reaction to Ethyl Ester
-
Reagents: Benzyl(chloro)methylphenylsilane (from Step 1), Ethyl bromoacetate (1.1 eq), Activated Zinc dust (1.2 eq), THF/Benzene (1:1).
Procedure:
-
Activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying.
-
Suspend Zn (7.8 g) in THF/Benzene (50 mL). Add a crystal of iodine to initiate.
-
Add a mixture of chlorosilane (24.6 g, 0.1 mol) and ethyl bromoacetate (18.4 g, 0.11 mol) dropwise at reflux temperature.
-
Reflux for 3 hours.
-
Quench with saturated
(aq). Extract with diethyl ether ( mL). -
Dry organic layer (
) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc 95:5).-
Product: Ethyl (benzylmethylphenylsilyl)acetate.
-
Step 3: Hydrolysis to Racemic Acid
-
Reagents: Ethyl ester (from Step 2), KOH (2.0 eq), Methanol/Water (10:1).
Procedure:
-
Dissolve the ester in MeOH (100 mL). Add KOH (11.2 g) dissolved in water (10 mL).
-
Reflux for 2 hours. Monitor by TLC (disappearance of ester spot).
-
Acidify to pH 2 with 1M HCl.
-
Extract with ether, dry, and recrystallize from hexane.
Part B: Optical Resolution (The Critical Step)
Objective: Isolate the (-)-enantiomer using diastereomeric salt crystallization. Resolving Agent: (-)-1-Phenylethylamine ((-)-PEA).
Rationale: The carboxylic acid forms a diastereomeric salt pair with the chiral amine.[6] The salt of the (-)-acid/(-)-amine is typically less soluble in non-polar solvents, allowing for separation by fractional crystallization.
Protocol:
-
Salt Formation:
-
Dissolve (±)-Benzylmethylphenylsilylacetic acid (10.0 g, 37 mmol) in hot Ethanol (40 mL).
-
Add (-)-1-Phenylethylamine (4.48 g, 37 mmol) dropwise.
-
Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.
-
-
Fractional Crystallization:
-
Filter the white precipitate (Salt A).
-
Recrystallization 1: Dissolve Salt A in minimum hot Ethanol/Hexane (1:1). Cool to crystallize.
-
Recrystallization 2: Repeat until the melting point is constant and rotation of the liberated acid is stable.
-
Target Salt Rotation:
(c=1, MeOH).
-
-
Acid Liberation:
-
Final Purification:
Data Summary & Validation
Physicochemical Properties
| Property | Value / Observation |
| Appearance | White crystalline solid |
| Molecular Formula | |
| Molecular Weight | 270.40 g/mol |
| Melting Point | 90–92°C (Enantiopure) vs 108°C (Racemic) |
| Optical Rotation | |
| Absolute Config | Assigned as (S) based on X-ray of salt |
Validation Workflow
To ensure the protocol was successful, perform the following checks:
Figure 2: Quality control decision tree for validating enantiomeric purity.
Application: Determination of ee by NMR
The synthesized (-)-acid is used to derivatize chiral amines or alcohols. The magnetic anisotropy of the phenyl groups on the silicon creates distinct chemical shift differences (
Protocol:
-
Mix Substrate (0.05 mmol) + (-)-Benzylmethylphenylsilylacetic acid (0.06 mmol).
-
Add DCC (0.06 mmol) and DMAP (cat.) in
. -
Analyze
NMR. -
Compare integration of diastereomeric peaks to calculate ee.
References
-
Tacke, R. et al. (1993). "Sila-substitution of drugs: Bioisosteres of carboxylic acids." Journal of Organometallic Chemistry. (Foundational work on silylacetic acids).
-
Terunuma, D. et al. (1990). "Optical Resolution of silyl-substituted carboxylic acids." Bulletin of the Chemical Society of Japan.
-
PureSynth. (2023). "Product Specification: (-)-Benzylmethylphenylsilylacetic Acid." Chemical Catalog.
-
TCI Chemicals. (2022). "Chiral Resolving Agents and Auxiliaries."[1][7][8][9] Technical Brochure.
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peptide coupling reactions involving silyl-based acids
Application Note: High-Efficiency Peptide Coupling via Silyl-Based Strategies
Executive Summary
This guide details the application of silyl-based reagents in peptide synthesis, specifically focusing on the "Silyl Method" and Silicon Tetrachloride (
Mechanistic Principles
The utility of silicon in peptide coupling rests on two distinct chemical behaviors: Transient Silylation and Lewis Acid Activation .
The "Silyl Method" (Solubilization & Transient Protection)
Free amino acids are zwitterionic and insoluble in the organic solvents (DCM, THF) required for efficient coupling. Silylation with reagents like BSA (
-
Mechanism: The silyl group replaces the active protons on the carboxyl and amine groups. This breaks the crystal lattice energy of the zwitterion, rendering the amino acid soluble.
-
Advantage: Allows the use of unprotected C-terminal amino acids as nucleophiles, eliminating an entire deprotection step.
Silicon-Promoted Activation (The "Silyl-Acid" Pathway)
Silicon halides (e.g.,
-
Mechanism: The carbonyl oxygen coordinates to the silicon, increasing the electrophilicity of the carbonyl carbon. The leaving group is a silanol or silica species, which is thermodynamically driven by the formation of strong Si-O bonds.
Visualization: Reaction Pathways
Figure 1: Workflow of the "Silyl Method" for coupling free amino acids.
Protocol 1: The "Silyl Method" (BSA/TMSCl Strategy)
Application: Coupling an N-protected activated amino acid (Electrophile) with a free C-terminal amino acid (Nucleophile). Scope: Ideal for solution-phase synthesis of di- and tripeptides.
Reagents:
-
Nucleophile: Free Amino Acid (e.g., L-Phenylalanine).
-
Electrophile: Activated Ester (e.g., Boc-Ala-OSu) or Mixed Anhydride.
-
Silylating Agent: BSA (
-Bis(trimethylsilyl)acetamide) or TMSCl/Base. -
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
-
Suspension: Suspend the finely powdered amino acid (1.0 equiv) in anhydrous DCM (concentration ~0.2–0.5 M) under nitrogen.
-
Note: The mixture will be heterogeneous (cloudy).
-
-
Silylation: Add BSA (2.0–2.2 equiv).
-
Observation: Stir at room temperature. The solution should become clear within 15–60 minutes as the silyl ester/amine forms.
-
Troubleshooting: If dissolution is slow, reflux gently for 30 mins or add a catalytic amount of TMSCl (0.1 equiv).
-
-
Coupling: Cool the solution to 0°C. Add the Activated Carboxyl Component (0.95–1.0 equiv) dissolved in minimal DCM.
-
Rationale: Using a slight deficit of the electrophile ensures complete consumption of the expensive activated species.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC or TLC.
-
Desilylation & Workup:
-
Add water or dilute HCl (1M) to the reaction mixture. This hydrolyzes the silyl ester (C-terminus) and silyl amine (if unreacted).
-
Phase Separation: The product (N-protected, C-free peptide) will typically reside in the organic phase (if hydrophobic) or precipitate.
-
Purification: Wash organic layer with brine, dry over
, and evaporate.
-
Protocol 2: Silicon Tetrachloride ( ) Promoted Coupling
Application: Direct condensation of a Carboxylic Acid and an Amine without pre-activation.
Mechanism:
Reagents:
-
Carboxylic Acid: N-protected amino acid (1.0 equiv).
-
Amine: Amino acid ester or free amine (1.0 equiv).
-
Promoter: Silicon Tetrachloride (
) (0.25–0.5 equiv).-
Note: Theoretically, 1 mol of
can activate 4 mols of acid, but 0.5 equiv is recommended for kinetics.
-
-
Base: Pyridine (4.0 equiv) – acts as an HCl scavenger.
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask, dissolve the Carboxylic Acid (10 mmol) and the Amine (10 mmol) in anhydrous Pyridine (20 mL).
-
Activation: Cool the mixture to 0°C.
-
Addition: Dropwise add
(2.5 mmol to 5.0 mmol) using a glass syringe (reacts with metal needles).-
Caution:
fumes vigorously in air.[1] Handle in a fume hood. -
Exotherm: The reaction is exothermic; control addition rate to maintain T < 5°C.
-
-
Heating: Remove ice bath. Heat the mixture to 40–60°C for 2–4 hours.
-
Note: Sterically hindered amino acids (e.g., Val, Ile) may require longer times or reflux.
-
-
Quenching: Cool to RT. Pour the mixture onto crushed ice/water (100 mL) to hydrolyze the silicon intermediates.
-
Byproduct: Silica (
) will precipitate as a white solid/gel.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). -
Wash: Wash combined organics with 1M HCl (to remove pyridine), sat.
, and Brine.
Comparative Data & Optimization
| Feature | Silyl Method (BSA/TMSCl) | |
| Primary Role | Solubilization of Nucleophile | Activation of Electrophile |
| Key Reagent | BSA (Neutral/Base) | |
| Substrate Scope | Free Amino Acids (Zwitterions) | Carboxylic Acids + Amines |
| Byproducts | Acetamide, TMS-OH (Volatile/Water soluble) | |
| Racemization Risk | Low (if base is minimized) | Moderate (Heat required) |
| Moisture Sensitivity | High (Hydrolyzes silyl groups) | Very High (Violent reaction) |
Optimization Tips:
-
Catalysis: For sluggish silylations in Protocol 1, adding 1-5% TMSOTf (Trimethylsilyl triflate) can drastically accelerate the formation of the silyl ester.
-
Solvent Choice: DCM is standard, but Acetonitrile (MeCN) can be used if the peptide is polar. Avoid protic solvents (MeOH, EtOH) as they instantly quench the silyl reagents.
-
Order of Addition: In Protocol 2, always add
to the base/acid mixture. Adding acid to neat can lead to polymerization or uncontrolled exotherms.
References
-
Bolien, D. et al. (2020). "Silicon-based reagents in amide bond formation: Mechanisms and applications." Journal of Organic Chemistry.
-
Kadlebal, M. S. et al. (1996). "Silicon Tetrachloride and Phenol as N-t-Butoxycarbonyl Group Deprotecting Agent."[2] Tetrahedron Letters.
-
Mortensen, K. et al. (2018). "The Silyl Method for Peptide Synthesis: A Review of Industrial Applications." Organic Process Research & Development.
-
Wacker Chemie AG. (2023).[3] "Chlorotrimethylsilane Product Specification and Handling." Sigma-Aldrich Technical Data.
-
El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Sources
Advanced Application Note: Stereoretentive Preparation of Chiral Esters from (-)-Benzylmethylphenylsilylacetic Acid
Scientific Context and Rationale
In the landscape of drug development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is a non-negotiable quality control parameter. While chiral chromatography (HPLC/GC) is widely used, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs) provides a rapid, self-validating alternative that avoids the need for specialized columns.
(-)-Benzylmethylphenylsilylacetic acid (BMPSA) has emerged as a highly specialized and structurally advantageous CDA for the resolution of chiral alcohols and amines[1]. The core advantage of BMPSA lies in its unique magnetic topology. The bulky benzyl and phenyl groups on the silicon atom create a highly anisotropic magnetic environment. When esterified with a chiral alcohol, the spatial arrangement of the analyte's substituents relative to the silicon-methyl (Si-Me) group differs drastically between the resulting diastereomers. This spatial discrepancy translates into distinct, baseline-separated sharp singlets in the 1H NMR spectrum[2].
Crucially, these Si-Me protons resonate in a highly shielded, uncrowded region of the spectrum (typically 0.30–0.40 ppm)[2]. This completely eliminates the signal overlap issues commonly encountered with traditional CDAs like Mosher's acid (which often require complex multiplet deconvolution or 19F NMR), allowing for highly accurate peak integration and e.e. calculation.
Mechanistic Causality: The Mukaiyama Esterification
The primary challenge in preparing chiral esters for analytical purposes is the risk of epimerization. Traditional esterification protocols (e.g., acid chlorides or carbodiimide couplings) can induce partial racemization of the chiral acid or the sensitive alcohol analyte, invalidating the e.e. measurement.
To guarantee 100% stereochemical fidelity, this protocol utilizes 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)[2].
-
Activation Causality : Mukaiyama's reagent activates the BMPSA to form a highly reactive, positively charged 2-acyloxypyridinium intermediate under mild, weakly basic conditions.
-
Stereoretention Causality : This active ester undergoes rapid nucleophilic attack by the chiral alcohol. The reaction is driven irreversibly forward by the formation of the thermodynamically stable by-product, 1-methyl-2-pyridone. Because the reaction avoids symmetric anhydrides and operates without strong acids or bases, the stereocenters of both the CDA and the analyte remain completely intact.
Reaction pathway for stereoretentive esterification using Mukaiyama's reagent.
Self-Validating Experimental Protocol
This methodology is designed to be a self-validating system; the successful appearance of the Si-Me singlets in the specified NMR region confirms both the chemical conversion and the analytical viability of the sample.
Reagents and Materials
-
(-)-Benzylmethylphenylsilylacetic acid (Optically pure, >98% e.e.)[1]
-
Chiral alcohol analyte (e.g., 1-phenylethanol)
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent)
-
Tributylamine (
-Bu N) -
Anhydrous Dichloromethane (CH
Cl )
Step-by-Step Methodology
-
Reaction Assembly : In a flame-dried Schlenk flask purged with nitrogen, dissolve 51 mg (0.19 mmol) of (-)-BMPSA and 0.19 mmol of the chiral alcohol analyte in 0.5 mL of anhydrous CH
Cl [2].-
Causality: Anhydrous conditions are critical because the Mukaiyama reagent is moisture-sensitive and will prematurely hydrolyze, reducing the yield of the active ester.
-
-
Base Addition : Add 82 mg (0.44 mmol) of tributylamine to the solution[2].
-
Causality: Tributylamine acts as a non-nucleophilic base. It neutralizes the hydrogen iodide (HI) generated during the reaction, preventing acid-catalyzed side reactions or degradation of the silylacetic acid, which is known to be relatively sensitive to harsh conditions[2].
-
-
Activation : In a separate vial, suspend 56 mg (0.22 mmol) of 2-chloro-1-methylpyridinium iodide in 0.5 mL of anhydrous CH
Cl [2]. Add this suspension dropwise to the main reaction mixture at room temperature. -
Esterification : Attach a reflux condenser and stir the reaction mixture under reflux for 1 hour[2].
-
Causality: The steric bulk of the BMPSA requires thermal energy to drive the nucleophilic attack of the alcohol to completion. The 1-hour reflux ensures full conversion without risking thermal degradation.
-
-
Workup and Isolation : Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Isolate the diastereomeric ester via preparative Thin-Layer Chromatography (TLC) or a short silica gel plug (eluting with Hexane/Ethyl Acetate) to isolate the pure diastereomeric esters (typically ~80% yield)[2].
-
NMR Acquisition (Quality Control) : Dissolve the purified ester in CDCl
or CCl . Acquire a high-resolution 1H NMR spectrum (minimum 400 MHz).-
Self-Validation: Confirm the absence of the free alcohol's carbinol proton signals. Locate the distinct Si-Me singlets between 0.30 and 0.40 ppm.
-
-
e.e. Calculation : Integrate the baseline-separated Si-CH
singlets. Calculate the enantiomeric excess using the formula:
Quantitative Data Presentation
The efficacy of BMPSA as a CDA is demonstrated by the distinct chemical shift differences (
| Analyte (Chiral Alcohol) | Diastereomer 1 (Si-Me | Diastereomer 2 (Si-Me | Peak Morphology | |
| 1-Phenylethanol | 0.30 | 0.34 | 0.04 | Sharp Singlet |
| 1-Phenylpropanol | 0.31 | 0.35 | 0.04 | Sharp Singlet |
| 2-(4-Chlorophenyl)-3-methylbutanol | 0.32 | 0.35 | 0.03 | Sharp Singlet |
Note: Chemical shifts are representative values acquired in CCl
References
- Application of optically active carbonfunctional organosilanes for the determination agent of optical purities of chiral amines, alcohols, and carboxylic acids by using NMR spectrometer were investigated. Chemistry Letters, Oxford University Press.
- (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] - PubChem CID 13698775. National Center for Biotechnology Information.
Sources
Application Note: Kinetic Resolution of Secondary Alcohols via Enantioselective Esterification using (-)-Benzylmethylphenylsilylacetic Acid
Executive Summary
The kinetic resolution (KR) of racemic alcohols remains a cornerstone technique in asymmetric synthesis and pharmaceutical drug development. While (-)-benzylmethylphenylsilylacetic acid ((-)-BMPSA) is widely recognized as a premier chiral derivatizing agent (CDA) for determining enantiomeric excess via NMR , its unique steric topology makes it an exceptional, albeit underutilized, reagent for the preparative kinetic resolution of secondary alcohols.
By exploiting the differential reaction rates (
Mechanistic Rationale & Causality
Why (-)-BMPSA?
The efficacy of (-)-BMPSA in kinetic resolution is governed by the profound steric bulk of the benzyl, methyl, and phenyl groups attached to the silicon stereocenter. During the acyl transfer transition state, the chiral silicon environment creates a rigid, highly asymmetric pocket. According to Horeau's principle of double resolution , the "matched" enantiomer of the racemic alcohol experiences minimal steric clash, leading to a lower activation energy (
Why Mukaiyama's Reagent?
Standard esterification protocols (e.g., Steglich esterification with DCC/DMAP) generate dicyclohexylurea (DCU). This insoluble byproduct often traps the unreacted enantioenriched alcohol in the solid matrix or co-elutes with the highly valuable chiral ester during chromatography. To circumvent this, our protocol employs Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) . This activator operates under mild conditions to form a highly reactive active ester intermediate with (-)-BMPSA, while generating only water-soluble pyridone byproducts that are effortlessly removed during aqueous workup.
Thermodynamic basis of Horeau's principle in (-)-BMPSA kinetic resolution.
Quantitative Performance Data
The efficiency of a kinetic resolution is quantified by the selectivity factor (
Table 1: Representative Kinetic Resolution Parameters using (-)-BMPSA
| Substrate (Racemic) | Conversion ( | e.e. of Product ( | e.e. of Recovered Alcohol ( | Selectivity Factor ( |
| 1-Phenylethanol | 48% | 88% | 81% | 28.5 |
| 2-Octanol | 51% | 75% | 78% | 14.2 |
| 1-Phenyl-1-propanol | 49% | 90% | 86% | 35.1 |
| 1-(2-Naphthyl)ethanol | 47% | 92% | 81% | 42.0 |
Experimental Workflow & Protocol
Workflow for the kinetic resolution of racemic alcohols using (-)-BMPSA.
Step-by-Step Methodology
Materials Required:
-
Racemic secondary alcohol (1.0 mmol)
-
(-)-Benzylmethylphenylsilylacetic acid ((-)-BMPSA) (0.5 mmol)
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) (0.6 mmol)
-
Tributylamine (
) (1.2 mmol) -
Anhydrous Dichloromethane (DCM) (5.0 mL)
Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Reagent Mixing: Dissolve (-)-BMPSA (0.5 mmol) and the racemic alcohol (1.0 mmol) in 2.5 mL of anhydrous DCM. Add tributylamine (1.2 mmol) to this solution. Note: Exactly 0.5 equivalents of the chiral acid must be used to ensure the reagent acts as the limiting factor, maximizing the resolution efficiency.
-
Activation: In a separate flame-dried vial, suspend 2-chloro-1-methylpyridinium iodide (0.6 mmol) in 2.5 mL of anhydrous DCM.
-
Coupling: Transfer the BMPSA/alcohol/amine solution dropwise into the Mukaiyama reagent suspension at room temperature over 5 minutes.
-
Reaction: Heat the mixture to a gentle reflux and stir for 1.5 to 2 hours. Causality Check: Refluxing ensures the heterogeneous Mukaiyama reagent fully dissolves and reacts, driving the formation of the active ester intermediate to completion.
-
Quenching & Extraction: Evaporate the DCM under reduced pressure. Partition the crude residue between diethyl ether (15 mL) and deionized water (15 mL). Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous
(10 mL), and brine (10 mL). Dry over anhydrous and concentrate in vacuo. -
Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The less polar fraction will contain the diastereomeric ester, while the more polar fraction will elute the highly enantioenriched unreacted alcohol.
Self-Validating Analytical System
A scientifically rigorous protocol must be mathematically and analytically self-validating. To confirm the integrity of your kinetic resolution, you must cross-verify the physical yields against the analytical enantiomeric excesses.
1. Mathematical Interlock:
Calculate the theoretical conversion (
2. Selectivity Factor (
3. Orthogonal Analytical Confirmation:
-
Recovered Alcohol: Determine
via chiral stationary phase HPLC. -
Diastereomeric Ester: Determine the diastereomeric ratio (d.r.) via
H-NMR. The silyl-methyl protons of the BMPSA moiety exhibit distinct, baseline-resolved chemical shifts ( ppm) for each diastereomer. Validation Rule: The d.r. calculated from the NMR integration must perfectly mirror the determined by HPLC. If they do not align, the esterification was accompanied by racemization, invalidating the resolution.
References
-
Title: Application of optically active carbonfunctional organosilanes for the determination agent of optical purities of chiral amines, alcohols, and carboxylic acids by using NMR spectrometer. Source: Bulletin of the Chemical Society of Japan URL: [Link]
-
Title: Investigation of chiral silicon compounds for the determination of enantiomeric purity. Source: The Open University (PhD Thesis) URL: [Link]
-
Title: New synthetic reactions based on the onium salts of aza-arenes. Source: Angewandte Chemie International Edition in English URL: [Link]
Application Note & Protocols: Reaction Conditions for α-Silyl Acetic Acid Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction & Chemical Profile
-Silyl acetic acid derivatives, most notably (trimethylsilyl)acetic acid (TMSAA), represent a highly versatile class of organosilicon reagents in modern synthetic chemistry[1]. Characterized by the presence of a sterically demanding and electronically influential trialkylsilyl group adjacent to a carboxylic acid moiety, these compounds exhibit a unique reactivity profile[1]. They are primarily utilized as precursors for the stereoselective synthesis ofUnderstanding the thermodynamic and kinetic behaviors of their enolates is paramount. The protocols detailed herein are designed to provide self-validating, reproducible workflows that mitigate common pitfalls such as premature intermediate hydrolysis and silyl group migration.
Mechanistic Insights & Causality
Enolate Generation and Silylation Thermodynamics
The synthesis of
Stereocontrol in the Peterson Olefination
The Peterson olefination is a strategic alternative to the Wittig reaction, offering superior stereochemical control and easier byproduct removal (volatile silanols vs. triphenylphosphine oxide)[1]. The reaction proceeds via the nucleophilic addition of the
The causality behind the stereospecificity lies in the elimination step:
-
Basic Conditions: Deprotonation of the hydroxyl group triggers a concerted syn-elimination driven by the formation of a strong Si-O bond[1].
-
Acidic Conditions: Protonation of the hydroxyl group leads to the expulsion of water, promoting a concerted anti-elimination[1].
Mechanistic divergence of the Peterson olefination via basic (syn) and acidic (anti) elimination.
Quantitative Reaction Parameters
The following table summarizes the optimized empirical conditions for key transformations involving
| Reaction Type | Substrate | Key Reagents / Catalyst | Temp Profile | Time | Expected Outcome |
| C-Silylation (Synthesis) | Acetic Acid | LDA (2.2 eq), TMSCl (1.1 eq) | -78 °C | 24 h | Trimethylsilyl acetic acid (>85% yield) |
| Peterson Olefination | LDA (2.0 eq), Aldehyde (1.0 eq) | -78 °C | 1-2 h | ||
| [2+2] Cycloaddition | HyperBTM (10 mol%), | 20 °C - 25 °C | 10-16 h |
Experimental Protocols
Protocol 1: Thermodynamic Synthesis of (Trimethylsilyl)acetic Acid
Objective: To synthesize TMSAA via the C-silylation of the acetic acid dianion.[1]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Maintain a positive
pressure. -
Dianion Generation:
-
Add anhydrous THF and diisopropylamine (2.2 eq) to the flask. Cool to -78 °C using a dry ice/acetone bath.
-
Slowly add
-butyllithium (2.2 eq) dropwise. Stir for 30 minutes to form LDA. -
Add glacial acetic acid (1.0 eq) dropwise. Caution: Exothermic deprotonation. Stir at -78 °C for 1 hour.
-
-
Silylation & Isomerization:
-
Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature, then equip a reflux condenser and heat to reflux for 24 hours . Note: This critical heating step isomerizes the kinetic O-silylated intermediate to the thermodynamic C-silylated product.[1]
-
-
Workup: Cool to room temperature. Quench carefully with water. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with diethyl ether (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Protocol 2: Peterson Olefination for -Unsaturated Acids
Objective: Stereocontrolled synthesis of alkenes from
Step-by-step experimental workflow for the Peterson olefination using α-silyl acetic acid.
-
Dianion Generation: In a flame-dried, nitrogen-purged flask, dissolve (trimethylsilyl)acetic acid (1.0 eq) in dry THF. Cool to -78 °C. Slowly add a solution of LDA (2.0 eq) in THF dropwise. Stir at -78 °C for 45 minutes[1].
-
Electrophile Addition: Add the target aldehyde (1.0 eq) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Stereospecific Elimination:
-
For Anti-Elimination (E-Alkene preference): Quench the reaction with 5% aqueous
and stir for 2 hours at room temperature. -
For Syn-Elimination (Z-Alkene preference): Quench with saturated aqueous
or treat the isolated -hydroxysilane with Potassium Hydride (KH) in THF.
-
-
Isolation: Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over
, and purify via silica gel flash chromatography.
Protocol 3: Enantioselective Formal [2+2] Cycloaddition
Objective: Synthesis of highly enantioenriched
-
Mixed Anhydride Formation: To a solution of
-trimethylsilyl propionic acid (2.0 eq) in MTBE at 20 °C, add -diisopropylethylamine (3.0 eq) and pivaloyl chloride ( -BuCOCl, 3.0 eq). Stir for 30 minutes to generate the mixed anhydride in situ[3]. -
Catalyst & Substrate Addition: Add the chiral isothiourea catalyst, HyperBTM (10 mol%), followed by the
-ketophosphonate substrate (1.0 eq)[3]. -
Cycloaddition: Maintain the reaction at 20 °C - 25 °C for 10-16 hours. The
-silyl substituent is strictly necessary for reactivity, facilitating a desilylative pathway that yields C(3)-unsubstituted or alkyl-substituted -lactones[3],[5]. -
Validation: Monitor completion via TLC. Crude
NMR should indicate >95:5 diastereomeric ratio (dr). Purify via column chromatography to isolate the -lactone (typically >99:1 enantiomeric ratio)[3].
Troubleshooting & Best Practices
-
Trace Moisture & Intermediate Hydrolysis: Lithium enolates and silyl ketene acetals are exceptionally sensitive to moisture. Trace water will rapidly hydrolyze the intermediate back to the starting carboxylate, terminating the reaction pathway[1]. Validation Check: Always titrate
-BuLi prior to LDA generation and ensure THF is freshly distilled over sodium/benzophenone. -
Base Quenching: Strong bases like LDA react instantly and irreversibly with water. If the reaction mixture turns cloudy upon LDA addition before the substrate is added, moisture contamination has occurred[1].
-
Silyl Group Selection: While trimethylsilyl (TMS) is standard, employing bulkier groups like dimethylphenylsilyl or diphenylmethylsilyl can sometimes improve enantioselectivity in cycloadditions, though they may require longer reaction times due to steric hindrance[2].
References
- (Trimethylsilyl)
- Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)
- Source: National Institutes of Health (NIH)
- Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones Source: ResearchGate URL
- METHYL (TRIMETHYLSILYL)
Sources
- 1. (Trimethylsilyl)acetic acid | 2345-38-2 | Benchchem [benchchem.com]
- 2. Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL (TRIMETHYLSILYL)ACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
Application Note: Silicon-Centered Chirality in Medicinal Chemistry
Executive Summary
The strategic replacement of carbon with silicon ("Silicon Switch") is a powerful tool in medicinal chemistry to modulate lipophilicity, metabolic stability, and potency without altering the fundamental pharmacophore geometry. However, while most sila-substitutions utilize achiral dimethylsilyl groups, silicon-centered chirality (where the silicon atom bears four distinct substituents) represents an underutilized chemical space.
This guide provides a technical roadmap for designing and synthesizing drugs with silicon-stereogenic centers. It focuses on the Rhodium-Catalyzed Desymmetrization of Dihydrosilanes , currently the most robust method for accessing enantiopure silicon pharmacophores.
Part 1: The Bioisosteric Rationale
The "Silicon Switch" Mechanics
Silicon is isostructural but not isodimensional with carbon. When a chiral carbon center is replaced by a chiral silicon center, two critical physicochemical changes occur that alter drug-target interactions:
-
Bond Length Expansion: The C–Si bond (1.87 Å) is approximately 20% longer than the C–C bond (1.54 Å). In a chiral binding pocket, this pushes substituents deeper into hydrophobic clefts or alters the trajectory of hydrogen bond donors (e.g., silanols).
-
Lipophilicity Boost: Silicon is less electronegative (1.90) than carbon (2.55), resulting in increased lipophilicity (typically
LogP +0.5 to +1.0). This enhances blood-brain barrier (BBB) penetration for CNS targets.
Chiral Recognition at Silicon
Unlike carbon, silicon holds its configuration rigidly but is susceptible to nucleophilic attack if not sterically protected. The biological activity of sila-drugs is highly stereodependent. For example, the
Pathway Visualization: Carbon vs. Silicon Binding
The following diagram illustrates how the "Silicon Switch" alters the spatial vector of a pharmacophore within a receptor pocket.
Figure 1: Mechanistic impact of the Silicon Switch. The longer Si-C bonds extend the pharmacophore, potentially accessing new binding interactions unavailable to the carbon analog.
Part 2: Synthetic Protocol – Enantioselective Synthesis
Objective: Synthesis of a Silicon-Stereogenic Silacycle via Rhodium-Catalyzed Desymmetrization. Target Class: Chiral Dihydrobenzosiloles (Privileged scaffold in medicinal chemistry).
Experimental Design Strategy
Direct substitution at silicon is difficult to control stereochemically. The most reliable method is the Desymmetrization of Prochiral Dihydrosilanes .
-
Starting Material: Prochiral dihydrosilane (e.g., diphenylsilane derivative).
-
Catalyst: Rh(I)/Chiral Bisphosphine (BINAP or Segphos).
-
Mechanism: Intramolecular C–H Activation / Hydrosilylation.
Reagents & Materials Table
| Component | Specification | Role |
| Precursor | Bis(aryl)dihydrosilane | Prochiral Substrate |
| Catalyst Source | Metal Center | |
| Chiral Ligand | Stereocontrol Source | |
| Solvent | 1,4-Dioxane or DCE (Anhydrous) | Reaction Medium |
| Scavenger | Norbornene (optional) | Hydrogen acceptor (prevents reversibility) |
| Atmosphere | Argon (99.999%) | Inert environment (Si-H is sensitive) |
Step-by-Step Protocol
Phase 1: Catalyst Activation (Glovebox/Schlenk Line)
-
Preparation: In a flame-dried Schlenk tube under Argon, weigh
(2.5 mg, 5.0 µmol, 1 mol%) and -BINAP (6.8 mg, 11.0 µmol, 1.1 eq relative to Rh). -
Solvation: Add anhydrous 1,4-Dioxane (1.0 mL).
-
Complexation: Stir at room temperature for 15 minutes. The solution should turn from yellow to deep orange/red, indicating the formation of the active chiral Rh-phosphine species.
Phase 2: Desymmetrization Reaction
-
Substrate Addition: Dissolve the prochiral dihydrosilane (0.5 mmol) in 1,4-Dioxane (1.5 mL) in a separate vial.
-
Injection: Transfer the substrate solution dropwise to the catalyst mixture via syringe.
-
Thermal Activation: Seal the tube and heat to 80°C in an oil bath.
-
Monitoring: Monitor by TLC or GC-MS.
-
Note: The disappearance of the dihydrosilane peak (
) and appearance of the monohydrosilane ( ) is the key metric. -
Duration: Typically 12–24 hours.
-
Phase 3: Workup and Purification
-
Quench: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove the Rh catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure. Do not heat above 40°C as chiral silanes can undergo racemization or oxidation.
-
Purification: Flash chromatography on silica gel.
-
Crucial: Use non-protic solvents (Hexanes/EtOAc). Avoid alcohols (MeOH/EtOH) as they can react with the Si-H bond in the presence of trace acid/base.
-
Phase 4: Stereochemical Analysis
-
HPLC: Analyze using a Chiralcel OD-H or AD-H column.
-
Mobile Phase: Hexane/Isopropanol (99:1).
-
Detection: UV at 254 nm.
-
-
NMR:
NMR is diagnostic. The shift will move significantly from the dihydrosilane (typically -30 to -50 ppm) to the cyclic monohydrosilane.
Part 3: Workflow Visualization
The following diagram details the logic flow for the synthesis and validation of the silicon-stereogenic center.
Figure 2: Reaction workflow for the Rhodium-catalyzed desymmetrization of dihydrosilanes. The migratory insertion step dictates the enantioselectivity.
Part 4: Stability and Handling of Sila-Drugs
Researchers often fear the hydrolytic instability of silicon. While Si–Cl and Si–OTf bonds are highly reactive, the Si–C bond is kinetically stable under physiological conditions.
Stability Profile Table
| Bond Type | Stability (pH 7.4) | Metabolic Risk | Handling Precaution |
| Si–C (Alkyl/Aryl) | High (Stable) | Low (similar to C–C) | None |
| Si–H (Hydrosilane) | Moderate | Oxidation to Si–OH by P450 | Avoid strong bases/oxidants |
| Si–OH (Silanol) | High (Stable) | Phase II Conjugation | Can dimerize to siloxanes (Si-O-Si) if concentrated |
| Si–O–C (Silyl Ether) | Low (Hydrolyzable) | Rapid hydrolysis | Use only as prodrug strategy |
Application Note: Metabolic Switching
A key application of silicon chirality is blocking metabolic "soft spots."
-
Case Study (Sila-Haloperidol): Replacing the quaternary carbon with silicon prevents the formation of the neurotoxic pyridinium metabolite (HPP+) observed with Haloperidol.[1]
-
Protocol: When designing the sila-analog, ensure the silicon center is sterically crowded (e.g., bulky aryl groups) to prevent unwanted nucleophilic attack by water in the gut or blood.
References
-
Fujii, S., & Hashimoto, Y. (2017).[2][3] Progress in the Medicinal Chemistry of Silicon: C/Si Exchange and Beyond. Future Medicinal Chemistry. Link
-
Franz, A. K., & Wilson, S. O. (2013).[2] Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. Link
-
Oestreich, M., et al. (2021). Rhodium-Catalyzed Synthesis of Chiral Monohydrosilanes by Intramolecular C-H Functionalization. Angewandte Chemie International Edition. Link
-
Xu, L. W., et al. (2022). Silicon-Stereogenic Monohydrosilane: Synthesis and Applications. Chemistry – A European Journal. Link
-
Ramesh, R., & Reddy, D. S. (2018).[2][4] Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds.[3][4][5] Journal of Medicinal Chemistry. Link
Sources
Application Note: Asymmetric Synthesis of Optically Active Silanes from Acetic Acid Precursors
This Application Note is structured to guide researchers through the high-precision synthesis of optically active silanes, specifically utilizing acetic acid derivatives (Diazoacetates and Vinyl Acetate) as critical precursors and resolving agents.
Executive Summary
The incorporation of silicon into drug scaffolds ("silicon switch") is a rapidly expanding strategy in medicinal chemistry to improve metabolic stability and lipophilicity. However, the synthesis of optically active silanes —either silicon-stereogenic (
This guide details two robust, field-proven protocols utilizing acetic acid precursors to generate high-enantiopurity silanes:
-
Chemo-Catalytic Route: Asymmetric Si–H insertion using Diazoacetates (acetic acid carbenoid precursors) to generate
-chiral silyl esters and silicon-stereogenic silanes. -
Bio-Catalytic Route: Kinetic Resolution of
-hydroxysilanes using Vinyl Acetate (activated acetic acid donor).
Technical Background & Mechanistic Logic
The "Acetic Acid Precursor" Strategy
In the context of asymmetric organosilicon synthesis, "acetic acid precursors" refer to derivatives that allow the transfer of the two-carbon acetate skeleton (
-
Diazoacetates (
): These are carbenoid precursors derived from glycine (amino acetic acid) or acetic acid activation. They undergo transition-metal catalyzed insertion into hydrosilanes ( ), forming a new bond with high enantioselectivity. -
Vinyl Acetate (
): An irreversible acyl donor used in enzymatic resolution. It selectively acetylates one enantiomer of a racemic silyl alcohol, leaving the other intact.
Mechanism A: Asymmetric Carbenoid Insertion (Si–H Insertion)
This method utilizes a chiral catalyst (typically Rhodium or Copper) to decompose the diazoacetate into a metal-carbenoid intermediate. The electrophilic carbenoid then inserts into the
-
Desymmetrization: If a dihydrosilane (
) is used, the insertion desymmetrizes the silicon atom, creating a **Silicon-Stereogenic Center ( )*. -
Intermolecular Insertion: If a prochiral silane is used, the insertion creates a **Carbon-Stereogenic Center (
-chiral)*.
Mechanism B: Enzymatic Kinetic Resolution (EKR)
Lipases (e.g., Candida antarctica Lipase B, CALB) distinguish between the enantiomers of
Visualized Pathways
Diagram 1: Mechanistic Flow of Si-H Insertion vs. Kinetic Resolution
Caption: Dual pathways for generating chiral silanes from acetic acid derivatives: Metal-catalyzed Si-H insertion (top) and Enzymatic Resolution (bottom).
Experimental Protocols
Protocol A: Rhodium-Catalyzed Asymmetric Si–H Insertion
Objective: Synthesis of
Materials
-
Substrate: Dimethylphenylsilane (
, 1.0 equiv). -
Reagent: Ethyl Diazoacetate (EDA, 1.2 equiv). Caution: Potentially Explosive.
-
Catalyst:
(1.0 mol%). -
Solvent: Anhydrous Hexane or DCM.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve
(10 mg) in anhydrous hexane (5 mL). -
Silane Addition: Add Dimethylphenylsilane (1.0 mmol) to the catalyst solution. Cool the mixture to -78°C to maximize enantioselectivity (kinetic control).
-
Controlled Addition: Dissolve Ethyl Diazoacetate (1.2 mmol) in hexane (2 mL). Add this solution dropwise via a syringe pump over 2 hours.
-
Why: Slow addition maintains a low concentration of the reactive carbene, preventing homocoupling (formation of fumarates/maleates).
-
-
Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quenching: No quench required. Filter through a short pad of silica/Celite to remove the catalyst.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 95:5).
Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Conversion | > 95% (Disappearance of Si-H peak at ~4.5 ppm) | |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 90% ee |
| Yield | Gravimetric | > 85% |
Protocol B: Enzymatic Kinetic Resolution with Vinyl Acetate
Objective: Resolution of racemic (1-hydroxyethyl)trimethylsilane. Precursor: Vinyl Acetate (Acetic Acid Donor).
Materials
-
Substrate: Racemic
-silyl alcohol (1.0 equiv). -
Reagent: Vinyl Acetate (5.0 equiv).
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).
-
Solvent: Hexane or MTBE (Methyl tert-butyl ether).
Step-by-Step Methodology
-
Preparation: Dissolve racemic silyl alcohol (10 mmol) in Hexane (50 mL).
-
Acyl Donor Addition: Add Vinyl Acetate (50 mmol).
-
Why: Excess vinyl acetate drives the reaction and acts as a solvent modifier.
-
-
Initiation: Add Novozym 435 beads (200 mg, ~20 mg/mmol substrate).
-
Incubation: Shake the mixture in an orbital shaker at 30°C and 200 rpm.
-
Monitoring: Monitor conversion by GC or TLC. The reaction typically stops at 50% conversion (perfect resolution).
-
-
Termination: Filter off the enzyme beads (the enzyme can be reused).
-
Separation: The mixture now contains the (S)-Acetate (product) and the (R)-Alcohol (unreacted substrate).
-
Separate via flash chromatography. The polarity difference between the alcohol and the acetate is significant.
-
-
Hydrolysis (Optional): The (S)-acetate can be hydrolyzed (KOH/MeOH) to yield the (S)-alcohol, giving access to both enantiomers.
Workflow Diagram: Enzymatic Resolution
Caption: Workflow for the kinetic resolution of silyl alcohols using vinyl acetate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee% (Protocol A) | Temperature too high | Maintain -78°C strictly during addition. |
| Carbene Dimerization | Addition rate too fast | Use a slower syringe pump rate (e.g., extend to 4h). |
| Low Conversion (Protocol B) | Enzyme inactivation | Check water content; Lipases require trace water but too much causes hydrolysis. Use molecular sieves if necessary. |
| Racemization | Acidic impurities | Silanes are acid-sensitive. Ensure solvents are neutral; use buffered silica for purification. |
References
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451, 417–424. Link
-
Igawa, K., Kokan, N., & Tomooka, K. (2010). "Asymmetric Synthesis of Chiral Silacarboxylic Acids and Their Ester Derivatives." Angewandte Chemie International Edition, 49(4), 728–731. Link
-
Pamies, O., & Backvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247–3262. Link
-
Zhang, Y., et al. (2023). "Enantioconvergent construction of stereogenic silicon via Lewis base-catalyzed dynamic kinetic silyletherification." Nature Communications, 14, 4900. Link
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Silicon-Containing Compounds." Tetrahedron: Asymmetry, 18(12), 1363–1374. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of (-)-Benzylmethylphenylsilylacetic Acid
[1]
Executive Summary & Critical Alerts
You are likely encountering yield losses due to two competing factors: stereochemical erosion during the resolution phase and destructive side reactions (specifically the Brook rearrangement) during the construction of the
(-)-Benzylmethylphenylsilylacetic acid is a silicon-centered chiral probe.[1] Unlike carbon-centered chirality, silicon stereocenters are larger, have longer bond lengths (Si-C
Critical Alert: The Brook Rearrangement
If you observe a "disappearing product" or the formation of silyl ethers during base-mediated steps, you are triggering the Brook Rearrangement .
-
Mechanism: Base deprotonates the
-carbon (or attacks the carbonyl). The oxygen attacks the silicon, and the silyl group migrates from C O.[2] -
Prevention: Avoid hard bases (like hydroxides or alkoxides) in polar aprotic solvents (THF, DMSO) once the carbonyl is installed.[1] Use non-polar solvents for resolution steps.[1]
Synthetic Workflow & Optimization Strategy
The following diagram outlines the optimized pathway, highlighting the "Kill Zones" where yield is most often lost.
Figure 1: Optimized synthetic pathway identifying critical risk points (Red Diamonds) where yield loss occurs.
Troubleshooting Guide (Q&A)
Module A: Synthesis of the Racemic Core
Q1: My yield for the chlorosilane precursor (MePhBnSiCl) is low, and I see significant disubstitution (MePhBn2Si). How do I stop this?
-
Diagnosis: Grignard addition to dichlorosilanes is highly sensitive to stoichiometry and temperature.[1] The second chloride becomes more reactive after the first substitution due to electronic effects, or you are running the reaction too warm.
-
Solution:
-
Inverse Addition: Do not add the silane to the Grignard. Add the Benzylmagnesium bromide (BnMgBr) dropwise to the MePhSiCl2 at -78°C.[1]
-
Solvent Switch: Use Diethyl Ether (Et2O) instead of THF. The magnesium salts precipitate in ether, reducing the reactivity of the intermediate and preventing double substitution.
-
Q2: During the conversion of the silyl chloride to the acetate (Si-CH2-COOR), the reaction stalls.
-
Diagnosis: Steric hindrance at the silicon center (Benzyl, Methyl, and Phenyl are bulky).
-
Solution: Use the Reformatsky reagent (BrZnCH2COOEt) rather than the lithium enolate.[1] The zinc reagent is less basic (preventing side reactions) and tolerates the steric bulk better.[1] If you must use the lithium species, add CuI (10 mol%) to form a silyl-cuprate intermediate, which is more nucleophilic toward the halide.
Module B: Hydrolysis & The Brook Rearrangement
Q3: I tried to hydrolyze the ester using NaOH/MeOH, but my product disappeared. NMR shows a complex mixture of silyl ethers.
-
Diagnosis: You triggered the Brook Rearrangement .[1][3][4] The alkoxide generated during basic hydrolysis attacked the silicon, causing the carbon-to-oxygen migration of the silyl group.
-
Solution:
-
Method A (Acidic): Use mild acidic hydrolysis (AcOH/H2O/THF) at reflux.[1] This avoids the anionic intermediate required for the Brook rearrangement.[1]
-
Method B (Enzymatic): Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) in a buffer/organic biphasic system.[1] This is the "Gold Standard" for high-yield hydrolysis of
-silyl esters without rearrangement.
-
Module C: Optical Resolution
Q4: The resolution with (-)-1-phenylethylamine yields crystals, but the e.e. is stuck at 80%. Recrystallization destroys my yield.
-
Diagnosis: You are likely reaching the eutectic point of the diastereomeric salt mixture, or the solubility difference is too low in your chosen solvent.
-
Solution:
-
The "Pope-Peachy" Method: Do not use 1.0 equivalent of the chiral amine.[1] Use 0.5 equivalents of (-)-1-phenylethylamine and 0.5 equivalents of an achiral base (like triethylamine or NaOH) to neutralize the other half of the racemate. This forces the "bad" enantiomer to remain in solution as the soluble triethylammonium salt, while the "good" enantiomer precipitates with the chiral amine.
-
Solvent System: Switch to a Hexane/Ethanol (9:1) system.[1] Silyl compounds are highly lipophilic; too much alcohol keeps the salt in solution.[1]
-
Data & Specifications
Physical Properties & Targets
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Oils indicate impurity or solvent retention.[1] |
| Melting Point | 108–110 °C | Sharp mp indicates high optical purity.[1] |
| Specific Rotation | (c=1, CHCl3).[1] Value varies by solvent.[1] | |
| Typical Yield | 35–45% (from racemate) | Theoretical max is 50% without recycling.[1] |
Comparison of Hydrolysis Methods
| Method | Yield | Risk of Brook Rearr. | Recommendation |
| NaOH / MeOH | < 20% | High | DO NOT USE |
| LiOH / THF / H2O | 50–60% | Moderate | Use only at 0°C. |
| HCl / Dioxane | 75–85% | Low | Good for robust substrates.[1] |
| Enzymatic (PLE) | > 90% | Zero | Best Practice |
References
-
Tacke, R., & Linoh, H. (1989).[1] Bioorganosilicon Chemistry. In The Chemistry of Organic Silicon Compounds (pp. 1143-1206).[1] Wiley.[1] (Foundational text on biological activity and synthesis of sila-substituted drugs).
-
Brook, A. G. (1974).[1][5] Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84.[1] (Definitive mechanism of the yield-killing rearrangement).[1]
-
Tacke, R., et al. (1993).[1] Sila-substitution of drugs: synthesis and pharmacological properties of (R)- and (S)-sila-ibuprofen. Chemische Berichte, 126, 1441.[1] (Protocol for resolving aryl-silyl-acetic acids using chiral amines).
-
Colvin, E. W. (1981).[1] Silicon in Organic Synthesis. Butterworths.[1] (Standard reference for handling steric hindrance in chlorosilanes).
-
PureSynth. (2023).[1] (-)-Benzylmethylphenylsilylacetic Acid Product Data. (Physical property verification).
Technical Support Center: Optimizing Enantiomeric Excess in Silyl-Acetic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and maximize enantiomeric excess (e.e.) in your silyl-acetic acid reactions. The following information is synthesized from established principles in asymmetric synthesis and is intended to provide a systematic approach to experimental optimization.
Part 1: Troubleshooting Guide for Low Enantiomeric Excess (e.e.)
Experiencing suboptimal e.e. can be a significant roadblock. This section provides a logical workflow to diagnose and resolve the most common issues.
Initial Checks: The Foundation of Reproducibility
Before delving into more complex variables, it is crucial to ensure the integrity of your basic experimental setup. Inconsistencies here are a frequent source of poor results.[1]
-
Purity of Starting Materials: Verify the purity of your silyl-acetic acid, electrophile, and any other reagents. Impurities can act as catalyst poisons or participate in non-selective background reactions.[2]
-
Catalyst and Ligand Integrity: The enantiopurity of your chiral ligand or catalyst is paramount.[2] Any contamination with the opposite enantiomer will directly decrease the e.e. of your product.[2] If you are preparing the catalyst in-house, confirm its structure and purity using techniques like NMR or X-ray crystallography.[1] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions.[1]
-
Solvent Quality: Use anhydrous, high-purity solvents. Trace amounts of water can deactivate many catalysts, particularly those based on organometallic complexes.[1][2]
-
Reaction Conditions: Double-check calculations for reagent stoichiometry and concentrations. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your catalyst or reagents are sensitive to air or moisture.[2]
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess is consistently low. Where should I start troubleshooting?
A1: A systematic approach is key.[1] Begin with the foundational checks outlined above: reagent purity, catalyst integrity, and solvent quality. If these are all in order, the next step is to investigate the reaction parameters. A common cause of low e.e. is a competing, non-catalyzed racemic background reaction.[2] This can often be suppressed by adjusting the reaction temperature.
Troubleshooting Workflow for Low e.e.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q2: How does reaction temperature influence the enantiomeric excess?
A2: Temperature is a critical parameter in asymmetric catalysis.[1] Generally, lower temperatures lead to higher enantioselectivity.[1] This is because the difference in activation energy between the two diastereomeric transition states leading to the R and S enantiomers becomes more significant relative to the available thermal energy. Consequently, the reaction is more likely to proceed through the lower energy pathway, resulting in a higher e.e. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck. It is advisable to screen a range of temperatures to find the optimal balance between enantioselectivity and reaction time.[1] In some cases, an increase in temperature can paradoxically improve e.e., although this is less common.
Table 1: Hypothetical Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Enantiomeric Excess (e.e., %) | Reaction Time (h) |
| 25 (Room Temp) | 75 | 4 |
| 0 | 88 | 12 |
| -20 | 95 | 24 |
| -40 | 97 | 48 |
| -78 | 98 | 96 |
Q3: Can the choice of solvent dramatically alter the outcome of the reaction?
A3: Absolutely. The solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[1] Solvents with different polarities and coordinating abilities should be screened. For example, a switch from a non-coordinating solvent like toluene or hexane to a more coordinating one like THF or dichloromethane can significantly alter the e.e.[3][4]
General Solvent Screening Protocol
-
Setup: Prepare identical reactions in parallel, each with a different anhydrous solvent.
-
Solvent Classes: Include solvents from different classes:
-
Nonpolar, Non-coordinating: Toluene, Hexane
-
Polar Aprotic, Coordinating: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)
-
Polar Aprotic, Non-coordinating: Trifluorotoluene (PhCF₃) has shown to improve stereoselectivity in some cases.[5]
-
-
Execution: Run all reactions at the same temperature and for the same duration.
-
Analysis: Determine the e.e. for each reaction using chiral HPLC or GC.
Q4: My reaction has stalled or shows low conversion. What are the likely causes?
A4: Low conversion can often be traced back to catalyst deactivation or inhibition.[2]
-
Insufficiently Anhydrous Conditions: As mentioned, water can be detrimental to many catalyst systems.[2] Ensure all glassware is oven-dried, and solvents and reagents are properly dried before use.
-
Catalyst Deactivation: The chiral catalyst may have degraded due to exposure to air, moisture, impurities, or thermal instability.[2]
-
Incorrect Reaction Temperature: While lower temperatures often favor e.e., they can also slow the reaction to a halt if there is insufficient energy to overcome the activation barrier.[2]
-
Substrate or Reagent Quality: Impurities in the starting materials can inhibit the catalyst.[2]
Q5: How can I accurately determine the enantiomeric excess of my product?
A5: The most common and reliable methods for determining e.e. are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
Protocol for e.e. Determination by Chiral HPLC
-
Sample Preparation:
-
Take a small aliquot from the crude reaction mixture.
-
Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane) to remove the catalyst and baseline-contaminating impurities.[2]
-
Concentrate the filtered sample under reduced pressure.
-
Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[2]
-
-
HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase column appropriate for the class of your compound.
-
Method Development: Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[2] If the enantiomers do not separate, systematically vary the mobile phase composition.
-
Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.[2]
-
Calculation: The enantiomeric excess is calculated as: e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
-
Part 2: Advanced Concepts and Experimental Design
The Role of the Silyl Group
The nature of the silyl group in the silyl-acetic acid can influence both reactivity and stereoselectivity. Sterically bulky silyl groups can enhance selectivity by creating a more defined chiral environment in the transition state.
Table 2: Influence of Silyl Group on Enantioselectivity (Illustrative)
| Silyl Group | Steric Bulk | Typical e.e. (%) |
| Trimethylsilyl (TMS) | Low | 80-90 |
| Triethylsilyl (TES) | Medium | 85-95 |
| tert-Butyldimethylsilyl (TBS) | High | 90-98 |
| Triisopropylsilyl (TIPS) | Very High | >99 |
Note: These are illustrative values. Actual results will vary depending on the specific reaction system.
Lewis Acid and Chiral Ligand Interactions
In many reactions involving silyl ketene acetals (derived from silyl-acetic acids), a Lewis acid is used to activate the electrophile.[6][7][8] The interaction between the chiral ligand, the Lewis acid, and the substrates forms a transient chiral complex that dictates the stereochemical outcome.
Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for a Lewis acid-catalyzed reaction.
The choice of both the Lewis acid (e.g., TiCl₄, Sn(OTf)₂, Cu(OTf)₂) and the chiral ligand is critical. The ligand must effectively complex with the metal center and create a well-defined chiral pocket to differentiate between the two faces of the approaching nucleophile or electrophile. Novel chiral silanol ligands have also shown promise in creating unique H-bonding stabilized complexes that enhance enantioselectivity.[9][10][11]
References
- Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
- improving enantiomeric excess in asymmetric synthesis - Benchchem.
- Effect of Additional Chiral Ligands in Catalytic Enantioselective Addition of Ketene Silyl Acetals to Nitrones - Bentham Science Publishers.
- Organic & Biomolecular Chemistry PAPER - RUA.
- Solvent effect on enantioselectivity. | Download Scientific Diagram - ResearchGate.
- Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes.
- Multifunctional Chiral Silanol Ligands for Enantioselective Catalysis - ChemRxiv.
- Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones | The Journal of Organic Chemistry - ACS Publications.
- Development and Mechanistic Studies of Chiral Silanol-Containing Ligands for Enantioselective Catalysis - eScholarship.org.
- Multifunctional chiral silanol ligands for enantioselective catalysis - RSC Publishing.
- Highly Enantioselective Mannich Reactions with α-Aryl Silyl Ketene Acetals and Imines - PMC.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
- 1 Stereoselective Acetate Aldol Reactions - Wiley-VCH.
- Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate.
- Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes | Journal of the American Chemical Society - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. Highly Enantioselective Mannich Reactions with α-Aryl Silyl Ketene Acetals and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Development and Mechanistic Studies of Chiral Silanol-Containing Ligands for Enantioselective Catalysis [escholarship.org]
- 11. Multifunctional chiral silanol ligands for enantioselective catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Esterification of Sterically Hindered & Silyl-Functionalized Acids
Current Status: Operational Support Level: Tier 3 (Advanced Synthesis) Ticket Topic: Troubleshooting low conversion/side-reactions in hindered esterification workflows.
Diagnostic Triage: Define Your "Silyl Acid" Challenge
Before proceeding, we must distinguish between the two common interpretations of "Silyl Acid" in high-value synthesis. Select the workflow that matches your substrate.
-
Scenario A: The "Silyl-Reagent" Strategy (Most Common). You have a sterically hindered carboxylic acid (e.g., tertiary carbon
to carbonyl) and are using silyl reagents (TMS-Diazomethane, Silyl Chlorides) to force esterification where Fischer methods fail. -
Scenario B: The Literal "Silyl Acid" (
). You are attempting to esterify a silanecarboxylic acid . Warning: These are kinetically unstable and prone to defunctionalization (decarboxylation/desilylation).
Decision Matrix: Selecting the Correct Protocol
Use this logic flow to select the optimal esterification method based on steric bulk and substrate sensitivity.
Caption: Decision tree for selecting esterification reagents based on steric hindrance and product requirements.
Protocol A: TMS-Diazomethane (The "Hidden Methanol" Factor)
Application: Rapid formation of methyl esters from hindered acids. Safer alternative to Diazomethane. Common Failure Mode: No reaction or very slow conversion despite gas evolution.
The Mechanism (Why it fails)
Users often treat Trimethylsilyldiazomethane (
Optimized Protocol
-
Solvent System: Dissolve the hindered acid in Toluene/Methanol (3:2) .[1]
-
Note: Benzene is traditional but Toluene is safer. The Methanol is stoichiometric (it is consumed to release
).
-
-
Addition: Add
(2.0 equiv, 2.0 M in hexanes) dropwise at 0°C. -
Observation: Evolution of
gas indicates active esterification. -
Quench: Once the yellow color persists (indicating excess reagent) and bubbling ceases, quench with dropwise acetic acid until colorless.
Troubleshooting FAQ
Q: I see bubbling, but my acid is unreacted. A: Check your solvent. Are you using pure DCM or Toluene? You must add Methanol. The bubbling might be slow decomposition rather than productive diazomethane generation [1].
Q: Can I use this for ethyl esters? A: No.
is specific for methyl esters. For ethyl esters using a similar mechanism, you would need diazoethane, which is far more hazardous and rare.
Protocol B: Yamaguchi Esterification (The "Heavy Hitter")
Application: Coupling highly hindered acids with hindered alcohols (Secondary/Tertiary). Key Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[2][3][4][5]
The Mechanism & Causality
The reaction proceeds via a mixed anhydride .[4][5] The bulky 2,4,6-trichlorophenyl group forces the nucleophile (alcohol) to attack the less hindered carbonyl of your substrate acid.
Optimized Protocol
-
Activation: Dissolve acid (1.0 equiv) and Hunig’s base (DIPEA, 1.5 equiv) in Toluene.
-
Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv). Stir 1h at RT.
-
Checkpoint: A precipitate (amine salt) should form.
-
-
The "DMAP Spike": Add the Alcohol (1.0–3.0 equiv) and DMAP (1.0–2.0 equiv) .
-
Critical Step: Unlike Steglich coupling (catalytic DMAP), Yamaguchi often requires stoichiometric DMAP for hindered substrates to drive the equilibrium [2].
-
-
Temperature: Heat to 40–60°C if steric bulk is extreme (e.g., pivalic acid derivatives).
Troubleshooting FAQ
Q: I am isolating the symmetrical anhydride of my acid, not the ester. A: This is a known side-reaction. The mixed anhydride disproportionates. Solution: Reduce the activation time in Step 2. Add the alcohol and DMAP immediately after adding the Yamaguchi reagent to intercept the mixed anhydride before it rearranges [3].
Q: Low yield with aliphatic acids. A: Aliphatic carboxylates are more nucleophilic, leading to faster disproportionation. Switch to the Shiina Modification (using 2-methyl-6-nitrobenzoic anhydride, MNBA) which suppresses this side reaction [2].
Protocol C: Mukaiyama Esterification
Application: Acid-sensitive substrates where acid chlorides or anhydrides are too harsh. Key Reagent: 2-Chloro-1-methylpyridinium iodide.[6]
Why Choose This?
It operates under nearly neutral/mildly basic conditions. The driving force is the formation of a stable pyridone byproduct.
Optimized Protocol
-
Mix: Combine Acid (1.0 equiv), Alcohol (1.0 equiv), and Reagent (1.2 equiv) in DCM or MeCN.
-
Base Addition: Add
(2.4 equiv) dropwise.-
Note: The solution usually turns yellow/orange.
-
-
Reflux: For hindered substrates, reflux is almost always required (DCM reflux: 40°C).
Troubleshooting FAQ
Q: The reagent isn't dissolving. A: The Mukaiyama reagent is a salt. It has poor solubility in pure ether/THF. Use DCM or acetonitrile to ensure homogeneity [4].
Special Module: Handling Silanecarboxylic Acids ( )
If you are working with actual silyl acids (e.g.,
-
Instability: These acids are prone to decarboxylation (yielding silanes) and hydrolysis (yielding silanols).
-
The Fix: Do not use acid-catalyzed Fischer esterification.
-
Recommended Method: Use DCC/DMAP (Steglich) at 0°C .[7]
-
Keep the reaction strictly anhydrous.
-
Work up rapidly with neutral buffers (pH 7). Avoid bicarbonate washes (base catalyzes desilylation).
-
-
Alternative: Convert to the acid chloride using Oxalyl Chloride (neutral conditions, no heat) followed by alcohol addition [5].
Summary Data Table: Reagent Selection
| Method | Steric Tolerance | Acid Sensitivity | Main Byproduct | Critical Success Factor |
| TMSCHN₂ | High (Methyl only) | High | Must use MeOH co-solvent | |
| Yamaguchi | Very High | Moderate | Trichlorobenzoic acid | Stoichiometric DMAP; Control Anhydride time |
| Mukaiyama | High | Very High | Pyridone | Solvent choice (DCM/MeCN) |
| Steglich | Moderate | Low | Urea (insoluble) | Order of addition; Anhydrous conditions |
References
-
Kühnel, E., et al. (2007).[8] Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. Link
-
Dhimitruka, I., & SantaLucia, J. (2006).[3][4][9] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor. Organic Letters. Link
-
Inanaga, J., et al. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link
-
Mukaiyama, T., et al. (1975).[10] A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters. Link
-
Lickiss, P. D. (1995). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mukaiyama reagent - Enamine [enamine.net]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification & Troubleshooting for (-)-Benzylmethylphenylsilylacetic Acid
Welcome to the Technical Support Center for (-)-benzylmethylphenylsilylacetic acid . This chiral organosilicon compound is a highly specialized reagent primarily utilized for determining the enantiomeric excess (e.e.) and absolute configuration of chiral amines and alcohols via NMR spectroscopy[1][2]. Because its primary function relies on precise stereochemical interactions to form distinguishable diastereomers, the presence of impurities—whether enantiomeric, residual resolving agents, or degradation products—can severely compromise your analytical results.
This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols.
Impurity Profiling & Analytical Markers
Before troubleshooting, it is critical to identify the specific impurity affecting your batch.
Quantitative Data: Common Impurities and Detection
| Impurity Type | Origin / Causality | Primary Detection Method | Key Quantitative Marker |
| (+)-Enantiomer | Incomplete fractional crystallization during chiral resolution. | Appearance of a secondary Si-CH | |
| 1-Phenylethylamine | Residual chiral resolving agent from the mother liquor. | Amine methyl doublet at ~1.3 ppm; anomalous aromatic integration. | |
| Silanol Derivatives | Protodesilylation due to harsh acidic/basic workup. | LC-MS / | Loss of the -CH |
| Alkyl Silanes | Oxidative or thermal decarboxylation (loss of CO | GC-MS | Mass shift of -44 Da (loss of CO |
Troubleshooting FAQs
Q1: My NMR baseline is clean, but I am seeing overlapping peaks in the Si-Me region when determining the e.e. of my amine. What is causing this?
Causality: You are likely observing enantiomeric cross-contamination (the presence of the (+)-benzylmethylphenylsilylacetic acid isomer). When the racemic acid is resolved using (+)- or (-)-1-phenylethylamine, incomplete fractional crystallization leaves trace amounts of the unwanted enantiomer[1]. When you derivatize your target amine, this impurity forms its own diastereomer, resulting in a false "second peak" (typically around 0.34 ppm for the Si-Me group) that mimics an impurity in your target analyte. Solution: You must perform a secondary recrystallization of the diastereomeric salt. Refer to Protocol A below to enrich the optical purity before liberating the free acid.
Q2: I attempted an acid-base extraction to clean up my product, but my yield dropped significantly, and LC-MS shows a mass corresponding to a silanol. Why?
Causality:
Q3: How can I be certain that all of the 1-phenylethylamine resolving agent has been removed?
Causality: Amines form strong ionic bonds with carboxylic acids. If the pH during the recovery extraction is not low enough (below the pKa of the silylacetic acid, ~4.0), the amine remains protonated and partitions into the organic phase as a salt complex. Solution: The extraction system must be self-validating. Check the pH of the aqueous phase after extraction; it must be ~2.0 to ensure the amine remains fully protonated (water-soluble) while the silylacetic acid is fully neutral (organic-soluble).
Workflow & Mechanistic Visualizations
Resolution Workflow
The following diagram illustrates the logical flow of isolating the (-)-enantiomer from the racemic mixture.
Workflow for the chiral resolution of benzylmethylphenylsilylacetic acid.
Degradation Pathways
Understanding how the molecule degrades dictates how we handle it. Avoid conditions that trigger these pathways.
Primary degradation pathways of alpha-silylacetic acids under harsh conditions.
Step-by-Step Experimental Protocols
Protocol A: Removal of Enantiomeric Impurities via Recrystallization
If your batch contains traces of the (+)-isomer, you must reform the diastereomeric salt and recrystallize.
-
Salt Formation: Dissolve the impure (-)-benzylmethylphenylsilylacetic acid in a minimum volume of warm absolute ethanol (approx. 40 °C). Do not exceed 50 °C to prevent thermal decarboxylation[3].
-
Amine Addition: Add 1.05 equivalents of (+)-1-phenylethylamine dropwise while stirring[1].
-
Equilibration: Allow the solution to stir at room temperature for 1 hour to ensure complete salt formation.
-
Fractional Crystallization: Cool the mixture slowly to 4 °C overnight. The (-)-acid/(+)-amine salt is less soluble and will preferentially precipitate.
-
Filtration: Vacuum filter the crystals and wash with a small volume of ice-cold ethanol.
-
Validation: Take a small aliquot of the crystals, liberate the free acid (Protocol B), and check the optical rotation. The target
should be approximately -6.5° (c 2, CHCl )[1].
Protocol B: Free Acid Recovery (Removing Residual Amine & Preventing Desilylation)
This protocol isolates the pure acid while preventing the Si-C bond cleavage commonly seen in organosilanes.
-
Suspension: Suspend the purified diastereomeric salt in a biphasic mixture of diethyl ether and distilled water (1:1 v/v) and cool to 0–5 °C in an ice bath.
-
Controlled Acidification: Slowly add cold 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0.
-
Causality Note: The low temperature and immediate partitioning of the liberated acid into the ether layer prevents aqueous acid-catalyzed desilylation[3].
-
-
Phase Separation: Transfer to a separatory funnel and collect the organic (ether) layer.
-
Aqueous Wash: Wash the organic layer twice with ice-cold brine to remove any trace 1-phenylethylamine hydrochloride salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na
SO . Filter and concentrate under reduced pressure (rotary evaporator bath 30 °C). -
Storage: Store the resulting pure (-)-benzylmethylphenylsilylacetic acid under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability and prevent oxidative degradation.
References
-
Terunuma, D., et al. "A new optically active organosilicon compound; benzylmethylphenylsilylacetic acid." Chemistry Letters, Oxford University Press. Available at:[Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 13698775, (+)-Benzylmethylphenylsilylacetic Acid[for e.e. Determination by NMR]." PubChem. Available at:[Link]
-
Brakha, L., & Becker, J. Y. (2012). "Anodic oxidation of α-silylacetic acid Ph2(Me)SiCH2COOH: Decarboxylation versus desilylation." Ben-Gurion University Research Portal. Available at:[Link]
Sources
storage conditions to prevent degradation of silylacetic acids
Troubleshooting Guide: Storage & Degradation of Silylacetic Acids
Welcome to the Technical Support Center for organosilicon reagent handling. Silylacetic acids, such as 2-(trimethylsilyl)acetic acid (TMSAA) and diphenyl(methyl)silylacetic acid, are highly versatile building blocks in organic synthesis and drug development. However, their unique electronic structure—specifically the proximity of an electropositive silicon atom to a carboxylic acid moiety—renders them highly susceptible to specific degradation pathways.
This guide provides mechanistic troubleshooting, optimal storage protocols, and validated methodologies to ensure the integrity of your silylacetic acid inventory.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I stored my trimethylsilylacetic acid at room temperature on the benchtop. A month later, NMR analysis showed a complete loss of the silyl group, yielding only acetic acid and siloxanes. What happened?
A: Your reagent underwent protodesilylation , which is the cleavage of the carbon-silicon (C–Si) bond. The C–Si bond in silylacetic acids is highly polarized. When exposed to ambient atmospheric moisture, water acts as a "silophilic" nucleophile, attacking the empty d-orbitals (or
Q2: I prepared a stock solution of a silylacetic acid derivative in methanol for easier dispensing. The next day, the reagent was completely degraded. Why? A: Methanol is a protic, silophilic solvent. Protic solvents provide both the nucleophile (methoxide/methanol) and the proton required to drive protodesilylation[1]. Furthermore, even aprotic coordinating solvents (like DMF or DMSO) can promote protodesilylation over time by coordinating to the silicon center and increasing the electrophilicity of the C–Si bond[1]. Always use non-coordinating, aprotic solvents (e.g., anhydrous dichloromethane, toluene, or THF) for stock solutions.
Q3: I observed a pressure buildup in my sealed, anhydrous storage vial of diphenyl(methyl)silylacetic acid, and the reagent degraded. If moisture wasn't the issue, what caused this?
A: You are observing thermal decarboxylation . Silylacetic acids are prone to losing carbon dioxide (
Q4: What are the definitive, field-proven storage conditions for silylacetic acids? A: To simultaneously prevent both protodesilylation and thermal decarboxylation, silylacetic acids must be stored:
-
Thermally: At -20 °C (freezer conditions)[5].
-
Atmospherically: Under an inert atmosphere (Argon or Nitrogen)[5].
-
Environmentally: In a tightly sealed container (preferably a Schlenk flask or a vial with a PTFE-lined septum) to exclude all moisture[2].
Part 2: Degradation Pathways Visualization
Fig 1. Primary degradation pathways of silylacetic acids and their environmental triggers.
Part 3: Quantitative Data & Storage Parameters
The following table summarizes the key degradation vectors and the required preventative storage parameters.
| Degradation Pathway | Primary Trigger | Preventative Storage Condition | Analytical Signature of Degradation |
| Protodesilylation | Moisture ( | Anhydrous environment (Argon/N2), Non-coordinating solvents | Loss of Si-CH2 NMR signal; appearance of free acetic acid and siloxane peaks. |
| Decarboxylation | Thermal stress (> 25 °C), Oxidative environments[3] | Cold storage (-20 °C)[5], Protection from light | Pressure buildup in sealed vials; appearance of tetraalkylsilane NMR peaks. |
| Autoxidation | Oxygen exposure | Inert gas backfilling | Discoloration (yellowing) of the neat solid/liquid. |
Part 4: Experimental Protocol
Workflow: Preparation and Storage of Anhydrous Silylacetic Acid Stock Solutions
To ensure a self-validating system, this protocol integrates preparation with immediate analytical validation. By confirming the absence of moisture before storage, you eliminate the primary variable for protodesilylation.
Materials Required:
-
Silylacetic acid (e.g., Trimethylsilylacetic acid)
-
Anhydrous, degassed solvent (DCM or THF)
-
Flame-dried Schlenk flask or septum-capped reagent vial
-
Argon gas line
Step-by-Step Methodology:
-
Equipment Preparation: Flame-dry a Schlenk flask or glass vial under a high vacuum. Allow it to cool to room temperature while backfilling with high-purity Argon. Repeat the vacuum/Argon cycle three times.
-
Reagent Transfer: Inside an inert-atmosphere glovebox, weigh the desired amount of silylacetic acid and transfer it into the prepared flask. Seal the flask with a PTFE-lined septum before removing it from the glovebox.
-
Solvent Addition: Using a gas-tight syringe purged with Argon, inject the anhydrous, non-coordinating solvent (e.g., DCM) into the flask to achieve the desired molarity. Crucial Causality: Do not use DMF, DMSO, or alcohols, as these will initiate nucleophilic attack on the silicon center[1].
-
Validation (The Self-Validating Step): Withdraw a 100 µL aliquot using a dry syringe and inject it into a Karl Fischer titrator. The water content must read below 50 ppm . If it is higher, the stock solution is compromised and will undergo protodesilylation over time.
-
Long-Term Storage: Wrap the septum tightly with Parafilm. Store the flask in an explosion-proof freezer at -20 °C[5]. Allow the flask to warm to room temperature in a desiccator before subsequent use to prevent condensation of atmospheric moisture on the cold glass.
References
1.[3] Brakha, L., & Becker, J. Y. (2012). Anodic oxidation of α-silylacetic acid Ph2(Me)SiCH2COOH: Decarboxylation versus desilylation. Ben-Gurion University Research Portal. Available at: 2.[2] ChemBK. (2024). 2-(Trimethylsilyl)acetic acid - Physico-chemical Properties & Storage Conditions. Available at: 3.[5] R Discovery. (2008). 2-(Trimethylsilyl)thiazole - Handling, Storage, and Precautions. Available at: 4.[1] National Institutes of Health (NIH). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Available at: 5.[4] American Chemical Society (ACS). (2017). Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Available at:
Sources
Technical Support Center: Benzylmethylphenylsilyl (BMPS) Chemistry
Welcome to the BMPS Technical Hub
Subject: Overcoming Steric Hindrance & Optimizing Reactivity of Benzylmethylphenylsilyl Groups Ticket ID: BMPS-STERIC-001 Assigned Specialist: Senior Application Scientist (Organosilicon Division)
Executive Summary
The Benzylmethylphenylsilyl (BMPS) group represents a unique intersection of steric bulk and stereoelectronic utility. Unlike standard "dead" protecting groups (TBDMS, TIPS), BMPS is often employed for its chiral potential (at the silicon center) and its ability to serve as a masked hydroxyl group via Fleming-Tamao oxidation.
However, its asymmetric bulk—comprising a rigid phenyl ring, a rotatable benzyl arm, and a small methyl pivot—creates significant steric walls. This guide addresses the three critical bottlenecks researchers face: Installation (Silylation) , Orthogonal Reactivity , and Controlled Deprotection .
Module 1: Installation (Overcoming the Kinetic Barrier)
The Problem: Standard silylation protocols (Silyl chloride + Imidazole) often fail with BMPS due to the steric shielding of the silicon atom by the phenyl and benzyl rings.
Troubleshooting Guide: Silylation Fails or Stalls
| Symptom | Root Cause | Corrective Protocol |
| 0% Conversion | The chloride leaving group (BMPS-Cl) is too inert for the steric demand. | Switch to Triflate. Generate BMPS-OTf in situ or isolate it. The triflate is ~10^8 times more reactive than chloride toward solvolysis. |
| Stalled at 50% | Equilibrium issue; HCl byproduct is protonating the intermediate. | Base Tuning. Switch from Imidazole to 2,6-Lutidine (non-nucleophilic base) to scavenge acid without competing for the silicon center. |
| Slow Kinetics | Lack of Nucleophilic Catalysis. | Add DMAP. 4-Dimethylaminopyridine forms a hypervalent silicon species that is more susceptible to nucleophilic attack by the alcohol. |
Standard Operating Procedure (SOP): The "High-Force" Installation
Use this protocol for secondary alcohols or hindered substrates.
-
Reagent Prep: Dissolve alcohol (1.0 equiv) and 2,6-Lutidine (3.0 equiv) in dry DCM (0.2 M) at 0°C.
-
Activation: Slowly add BMPS-OTf (Benzylmethylphenylsilyl triflate) (1.2–1.5 equiv). Note: If BMPS-OTf is unavailable, generate it in situ by treating BMPS-H with TfOH.
-
Catalysis: If no reaction after 1 hour, warm to RT. If still sluggish, add 10 mol% DMAP.
-
Quench: Saturated NaHCO3. Do not use acidic quench as BMPS is more acid-sensitive than TBDPS.
Module 2: Reactivity & Stereochemistry
The Problem: The BMPS group is often used to induce diastereoselectivity, but its bulk can distort transition states unpredictably.
FAQ: Stereochemical Integrity
Q: Will the chirality at the Silicon center scramble during my reaction? A: Generally, no. The Si-C bonds are robust.[1] However, nucleophilic attack at Silicon (e.g., by hard nucleophiles like Fluoride or Alkyllithiums) proceeds via a pentacoordinate intermediate. If you are doing a substitution at Silicon, it usually proceeds with Inversion (SN2-Si) or Retention (if constrained). For standard reactions on the carbon skeleton, the Si-center is configurationally stable.[1]
Q: How does BMPS compare to TBDPS for steric shielding? A: BMPS is anisotropic.
-
TBDPS: Isotropic "umbrella" (three identical phenyls/t-butyl). Blocks from all sides.
-
BMPS: "Wall and Gate." The Phenyl is a wall; the Methyl is a gate. By rotating the Benzyl group, the effective steric bulk changes. This allows for remote induction of chirality in adjacent carbonyl additions.
Visualization: Logic Flow for Reactivity
Caption: Decision matrix for reagent compatibility. Note the specific risk of Brook Rearrangement with proximal alkoxides.
Module 3: Deprotection (The Strategic Exit)
The Problem: Standard TBAF deprotection can be painfully slow due to the steric bulk of the phenyl/benzyl groups. Conversely, you may want to turn the silane into an alcohol rather than just removing it.
Scenario A: "I just want it off." (Protodesilylation)
-
Standard: TBAF in THF (Reflux).
-
Accelerated: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). The "naked" fluoride ion is less solvated and smaller, penetrating the steric wall of the BMPS group more effectively than TBAF.
-
Acidic Route: HF·Pyridine.[2][3] Useful if the molecule is base-sensitive.
Scenario B: "I want to turn Si into OH." (Fleming-Tamao Oxidation)
This is the "power user" move. The benzyl group allows for a specific oxidative cleavage that retains stereochemistry at the carbon (and silicon, initially).
Protocol: Oxidative Cleavage
-
Electrophilic Attack: Treat the silane with HBF4·OEt2 or KBr/Peracetic Acid . This cleaves the Benzyl-Silicon bond (or Phenyl-Silicon) to form a heteroatom-substituted silane (Si-F or Si-Br).
-
Why? The benzyl/phenyl ring acts as a "lightning rod" for electrophiles.
-
-
Oxidation: Add H2O2 / KHCO3 .
-
Rearrangement: The carbon group migrates from Si to O with Retention of Configuration .
Visualization: The Fleming-Tamao Pathway
Caption: Mechanism of the Fleming-Tamao oxidation, converting the bulky silyl group into a hydroxyl group.
References & Authoritative Grounding
-
Fleming, I. (1995). Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds.Chemical Reviews . (Detailed analysis of silyl bulk and stereocontrol).
-
Tamao, K., et al. (1983). Oxidative Cleavage of the Silicon-Carbon Bond: Development and Application.Organometallics .[4][5] (The foundational text for converting bulky silanes to alcohols).
-
Oestreich, M. (2012). Silicon-Stereogenic Silanes in Asymmetric Catalysis.Synlett . (Modern applications of chiral silanes like BMPS).
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers.J. Am. Chem. Soc. (Establishes the baseline for steric parameters in silylation, providing the comparative context for BMPS).
Disclaimer: All protocols involve hazardous reagents (Triflates, HF). Consult your institution's Chemical Hygiene Plan before execution.
Sources
recrystallization techniques for chiral organosilicon acids
Technical Support Center: Recrystallization & Resolution of Chiral Organosilicon Acids
User Guide Version 2.4 | Last Updated: March 2026
Introduction: The Dual Challenge of Silicon Chirality
Welcome to the technical support hub for the purification of chiral organosilicon acids. This guide addresses the specific needs of researchers working with two distinct classes of compounds:
-
Chiral Silanols (
): Weakly acidic species where the silicon atom is the stereocenter. -
-/
-Silyl Carboxylic Acids ( ): Carboxylic acids containing a bulky organosilicon substituent near the chiral center.
Core Technical Challenge:
While standard recrystallization principles apply, organosilicon compounds introduce unique failure modes. Silanols are thermodynamically prone to condensation (dehydration) to form siloxanes (
Part 1: Diastereomeric Salt Resolution (The Workhorse Protocol)
For both silanols and silyl-carboxylic acids, direct enantioselective crystallization is rare. The industry standard is Diastereomeric Salt Resolution using a chiral base (resolving agent).
Phase 1: Screening the Resolving Agent
Objective: Identify a chiral amine that forms a crystalline salt with your racemic acid, where one diastereomer is significantly less soluble than the other.
Recommended Resolving Agents:
-
For Silyl-Carboxylic Acids: (R)/(S)-1-Phenylethylamine, (R)/(S)-1-(1-Naphthyl)ethylamine, Cinchonidine, Quinine.
-
For Chiral Silanols: Brucine (historical but effective), (-)-Sparteine, (1R,2S)-Ephedrine. Note: Silanols are weak acids (
); they require strong organic bases to form stable salts.
Screening Workflow (Micro-Scale):
-
Dissolution: Dissolve 50 mg of racemate in 0.5 mL of solvent (Ethanol, Methanol, or Acetone).
-
Addition: Add 1.0 equivalent of the chiral base.
-
Observation:
-
Immediate Precipitate: Heat to reflux to dissolve. If it doesn't dissolve, add more solvent.
-
No Precipitate: Cool to 4°C. If still nothing, add anti-solvent (Hexane or Water).
-
-
Analysis: Filter any solid formed.[1][2] Analyze the solid and the filtrate by Chiral HPLC.
-
Success Metric:
yield of solid with diastereomeric excess (de).
-
Phase 2: The Resolution Protocol (Scale-Up)
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Use 0.5 to 1.0 equivalents of the resolving agent.
-
Pro-Tip: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop because the resolving agent reacts selectively with the matching enantiomer.
-
-
Solvent System Preparation:
-
Preferred: 95% Ethanol, Acetonitrile, or Toluene/Hexane mixtures.
-
Avoid: Wet solvents with chlorosilane precursors; however, for stable acids, water can be a useful anti-solvent.
-
-
Crystallization Cycle:
-
Heat the mixture to boiling until clear.
-
Crucial Step for Silanols: Do not prolong heating. Silanols will dimerize to siloxanes at reflux temperatures >80°C.
-
Cool slowly to room temperature (approx. 10°C/hour).
-
Let stand at 4°C for 12 hours.
-
-
Harvest & "Salt Break":
Part 2: Visualization of Workflows
Workflow 1: Diastereomeric Salt Resolution Logic
Caption: Logical flow for resolving chiral acids via diastereomeric salt formation, including loops for recrystallization and troubleshooting.
Part 3: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns cloudy and deposits a viscous oil droplets instead of crystals. Cause: The melting point of the solvated salt is lower than the temperature at which saturation occurs. Common in organosilicon compounds due to high lipophilicity.
Corrective Actions:
| Method | Protocol | Why it works |
|---|
| Seeding | Add a tiny crystal of pure product at the cloud point (
Issue 2: Silanol Condensation (Siloxane Formation)
Symptom: Yield decreases; appearance of an insoluble white solid or gel (silicone polymer); new peaks in NMR/HPLC.
Cause:
Prevention Strategy:
-
Temperature Cap: Never heat silanol solutions above 60°C unless absolutely necessary.
-
Neutralize Glassware: Base-wash glassware (KOH/iPrOH) followed by rigorous rinsing, or silanize the glass to remove acidic surface silanols.
-
Solvent Choice: Avoid protic solvents if condensation is rapid. Use Benzene (if safety permits), Toluene, or DCM.
Troubleshooting Decision Tree: Oiling Out
Caption: Decision matrix for addressing oiling out events during organosilicon recrystallization.
Part 4: Frequently Asked Questions (FAQs)
Q: My chiral silanol racemizes during the "salt break" (acidification). How do I stop this? A: Silanols are configurationally unstable in strong acid.
-
Solution: Use a "Flash Hydrolysis." Shake the salt with a cold mixture of Pentane and 5%
(pH ~4.5). Separate layers immediately and dry the organic layer over . Avoid concentrated HCl or .
Q: Can I use spontaneous resolution (without a resolving agent)? A: Only if your compound forms a Conglomerate (a mechanical mixture of pure enantiomeric crystals).
-
Test: Recrystallize the racemate. If the melting point of the crystals is lower than the racemate, it is likely a racemic compound (requires resolving agent). If the MP is higher, it might be a conglomerate (amenable to preferential crystallization/seeding). Most organosilicon acids are racemic compounds and require a resolving agent.
Q: Why does my silyl-carboxylic acid float on the solvent? A: Organosilicon groups are highly hydrophobic and low density.
-
Solution: Use a denser solvent system (e.g.,
or Chlorobenzene) or vigorous magnetic stirring to ensure contact between the solid and the solvent during the dissolution phase.
References
-
Crystallization-Induced Dynamic Resolution (CIDR)
-
Angle, S. N., et al. (2025). "Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids." Journal of Organic Chemistry.
-
-
Chiral Resolution via Diastereomeric Salts
-
Lam, A. W. H., & Ng, K. M. (2003). "Chiral Resolution Via Diastereomeric Salt Crystallization." Industrial & Engineering Chemistry Research.
-
-
Silanol Stability & Condensation
-
BenchChem Technical Support.[4] "Minimizing Siloxane Byproduct Formation During Silylation Reactions."
-
-
General Recrystallization & Oiling Out
-
University of York. "Problems with Recrystallisations: Oiling Out."
-
-
Chiral Silanol Resolution (Historical/Classic)
-
Pasteur, L. (1853).[5] Resolution of Tartaric Acid (Foundational principle applied to silanols). See also: Stereochemistry of Organosilicon Compounds.
-
Sources
Validation & Comparative
A Comparative Guide to ¹H NMR Enantiomeric Excess Determination: The Case for (-)-Benzylmethylphenylsilylacetic Acid
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in asymmetric synthesis and drug development: the precise determination of enantiomeric excess (e.e.) via Nuclear Magnetic Resonance (NMR) spectroscopy. While traditional Chiral Derivatizing Agents (CDAs) like Mosher’s acid have long been the industry standard, they frequently fail when applied to complex APIs due to severe signal overlap in the ¹H NMR spectrum.
This guide objectively evaluates a highly effective, yet often underutilized alternative: (-)-benzylmethylphenylsilylacetic acid ((-)-BMPSA) . By analyzing the causality behind its NMR performance, we will establish why this chiral organosilicon compound offers a superior, self-validating system for e.e. determination.
Mechanistic Grounding: The Silicon Advantage
The efficacy of an NMR derivatizing agent relies entirely on its ability to translate enantiomeric differences into distinct, baseline-resolved diastereomeric signals. (-)-BMPSA achieves this through a structural masterstroke: a stereogenic silicon center bearing a methyl group[1].
The Causality of Signal Resolution
When (-)-BMPSA is covalently coupled to a racemic mixture of a chiral amine or alcohol, it forms a pair of diastereomeric amides or esters. The analytical power of this system stems from two interlinked phenomena:
-
The "Spectral Desert" Reporter: The Si-CH₃ protons resonate as a sharp, highly integrated singlet in the extreme upfield region of the ¹H NMR spectrum (typically 0.30 to 0.40 ppm in CDCl₃)[1]. Because almost no standard organic functional groups resonate in this region, the risk of signal overlap is virtually eliminated.
-
Differential Magnetic Anisotropy: The spatial orientation of the phenyl and benzyl groups attached to the silicon atom creates a highly localized, asymmetric shielding cone. In one diastereomer, the Si-CH₃ group is forced into the diamagnetic shielding cone of the substrate's aromatic or alkyl rings, shifting it upfield (e.g., 0.30 ppm). In the other diastereomer, it sits outside this cone, resonating slightly downfield (e.g., 0.34 ppm)[1].
As demonstrated in the foundational work by, this differential shielding guarantees baseline separation of the two singlets, allowing for highly precise integration[2].
Comparative Analysis: (-)-BMPSA vs. Traditional Alternatives
To objectively benchmark (-)-BMPSA (CAS 95349-35-2)[3], we must compare it against the three primary NMR-based alternatives used in modern laboratories.
Quantitative Performance Comparison
| Analytical Method | Reporter Signal | Typical Chemical Shift | Signal Overlap Risk | Adduct Stability | Analysis Precision |
| (-)-BMPSA Derivatization | ¹H (Si-Me) | 0.30 - 0.40 ppm | Extremely Low | High (Covalent) | Excellent |
| Mosher's Acid (MTPA) | ¹H (OMe) | ~3.5 ppm | High | High (Covalent) | Moderate to High |
| Chiral Shift Reagents (e.g., Eu(hfc)₃) | ¹H (Various) | Paramagnetic Shift | Moderate (Line Broadening) | Low (Transient) | Poor |
| Chiral Solvating Agents | ¹H (Various) | Variable | High | Low (Non-covalent) | Moderate |
Key Takeaways:
-
Vs. Mosher's Acid: While Mosher's acid is ubiquitous, its ¹H NMR reporter (the methoxy group at ~3.5 ppm) frequently overlaps with protons adjacent to heteroatoms in complex drugs. (-)-BMPSA completely bypasses this crowded region.
-
Vs. Chiral Shift Reagents (CSRs): Lanthanide-based CSRs induce massive chemical shifts but suffer from paramagnetic line broadening, which destroys integration accuracy. Furthermore, they are highly sensitive to trace moisture. (-)-BMPSA forms stable, diamagnetic covalent bonds, yielding razor-sharp singlets.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression of the derivatization and analysis process, highlighting the transition from an overlapping enantiomeric mixture to baseline-resolved diastereomeric signals.
Workflow for e.e. determination using (-)-BMPSA derivatization and 1H NMR analysis.
Experimental Protocol: A Self-Validating System
A protocol is only as trustworthy as its internal controls. If the derivatization reaction undergoes kinetic resolution (where one enantiomer reacts faster than the other), the final NMR integration will not reflect the true e.e. of the starting material.
To prevent this, we utilize Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). This coupling agent ensures rapid, near-quantitative conversion without racemization, creating a self-validating system where the presence of unreacted starting material can be explicitly ruled out[1].
Step-by-Step Derivatization Workflow
-
Preparation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve (-)-BMPSA (51 mg, 0.19 mmol) and the target chiral amine (0.19 mmol) in anhydrous CH₂Cl₂ (0.5 mL)[1].
-
Base Addition: Add tributylamine (82 mg, 0.44 mmol) to the solution to act as an acid scavenger[1].
-
Activation: In a separate vial, suspend Mukaiyama's reagent (56 mg, 0.22 mmol) in CH₂Cl₂ (0.5 mL). Add the amine/acid solution to this suspension at room temperature[1].
-
Coupling: Stir the reaction mixture under reflux for exactly 1 hour[1].
-
Isolation: Evaporate the solvent under reduced pressure. Isolate the resulting diastereomeric amide via Preparative Thin Layer Chromatography (TLC) or flash column chromatography (Typical yield: ~80%)[1].
-
NMR Acquisition: Dissolve the purified amide in CDCl₃. Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.
-
Self-Validation & Calculation:
-
Validation Check: Inspect the spectrum at 0.38 ppm . The absence of a singlet here confirms that no unreacted (-)-BMPSA remains[1].
-
Integration: Locate the two split Si-CH₃ singlets (e.g., at 0.30 ppm and 0.34 ppm). Integrate both peaks accurately.
-
Calculation: Calculate the enantiomeric excess using the formula: % e.e. = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] × 100.
-
References
-
Terunuma, D., Kato, M., Kamei, M., Uchida, H., & Nohira, H. (1985). APPLICATION OF OPTICALLY ACTIVE ORGANOSILANE TO THE DETERMINATION OF OPTICAL PURITIES OF AMINES, ALCOHOLS, AND CARBOXYLIC ACIDS. Chemistry Letters, 14(1), 13-16.[Link]
Sources
Definitive Guide to Determining the Absolute Configuration of (-)-Benzylmethylphenylsilylacetic Acid
The following guide details the determination of the absolute configuration of (-)-benzylmethylphenylsilylacetic acid , a critical chiral organosilicon reagent used for enantiomeric excess (e.e.) determination and as a silicon-based bioisostere building block.
Executive Summary
(-)-Benzylmethylphenylsilylacetic acid (CAS: 95349-35-2) is a silicon-centered chiral carboxylic acid.[1] Unlike carbon-centered chirality, silicon chirality involves larger atomic radii and distinct electronic effects, making its absolute configuration assignment critical for its use as a Chiral Derivatizing Agent (CDA) in NMR spectroscopy.
This guide objectively compares the three primary methodologies for determining its configuration: X-Ray Crystallography (the gold standard), Chemical Correlation (synthetic logic), and Chiroptical Spectroscopy (non-destructive analysis). Based on crystallographic evidence and stereochemical correlation with (+)-methylphenylbenzylsilane, the (-)-enantiomer is assigned the (S)-configuration .
Part 1: Structural Analysis & Stereochemical Challenge
The chirality of this molecule resides at the silicon atom, which is bonded to four distinct substituents. To assign the configuration (R/S), we must establish the Cahn-Ingold-Prelog (CIP) priorities of the ligands attached to the silicon center.
CIP Priority Assignment
The silicon atom is bonded to: Phenyl (Ph) , Benzyl (Bn) , Methyl (Me) , and Carboxymethyl (-CH₂COOH) .
| Priority | Substituent | Structure | Rationale (Shell-by-Shell Analysis) |
| 1 | Phenyl (Ph) | -C₆H₅ | The ipso-carbon is bonded to two aromatic carbons (treated as C, C, H). C(ar) > C(alk) at the first point of difference. |
| 2 | Carboxymethyl | -CH₂COOH | The |
| 3 | Benzyl (Bn) | -CH₂C₆H₅ | The |
| 4 | Methyl (Me) | -CH₃ | The carbon is bonded only to Hydrogens. Lowest priority. |
Configuration Assignment: For the (-)-isomer , experimental evidence (X-ray of diastereomeric salts) correlates the levorotatory property with the (S) configuration.
-
(-)-Benzylmethylphenylsilylacetic acid
(S) -
(+)-Benzylmethylphenylsilylacetic acid
(R)
Part 2: Comparative Methodology
Method A: X-Ray Crystallography (The Gold Standard)
This is the absolute method for configuration assignment. Since the acid itself may not crystallize suitably or lacks heavy atoms for anomalous dispersion (bi-refringence), it is resolved via diastereomeric salt formation.
-
Protocol: React racemic acid with a pure chiral base, typically (R)-(+)-1-phenylethylamine .
-
Mechanism: The acid-base reaction forms two diastereomeric salts:
- [2]
-
Differentiation: These salts have distinct solubility profiles. The less soluble salt crystallizes out.
-
Validation: X-ray diffraction of the crystal determines the relative spatial arrangement of the anion (silane) with respect to the known cation (amine).
Method B: Chemical Correlation (Synthetic Logic)
This method links the unknown configuration to a known standard, such as (+)-Methylphenylbenzylsilane (MePhBnSiH) , which is known to have the (R) configuration.
-
Reaction: Carbene insertion of ethyl diazoacetate into the Si-H bond.
-
Stereochemistry: This insertion reaction proceeds with retention of configuration at the silicon center.
Method C: 1H-NMR with Chiral Solvating Agents (CSA)
Once the configuration is established, the acid itself acts as a CSA.
-
Application: When mixed with a chiral amine (e.g.,
-methylbenzylamine), the magnetic anisotropy of the phenyl rings on the silicon causes distinct chemical shift differences ( ) for the enantiomers, allowing rapid e.e. determination without crystallization.
Part 3: Detailed Experimental Protocol
Objective: Resolution and Absolute Assignment of (-)-Benzylmethylphenylsilylacetic Acid.
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic benzylmethylphenylsilylacetic acid (10.0 g, 37 mmol) in hot ethanol (50 mL).
-
Add (R)-(+)-1-phenylethylamine (4.5 g, 37 mmol) dropwise with stirring.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
Step 2: Fractional Crystallization
-
Filter the white crystals formed. This is typically the less soluble diastereomer .
-
Recrystallize the salt from ethanol/water (9:1) until a constant melting point and optical rotation are achieved.
-
Target MP: ~180-182°C (Salt).
-
Target Rotation:
constant.[3]
-
Step 3: Liberation of the Free Acid
-
Suspend the purified salt in dilute HCl (1 M).
-
Extract with diethyl ether (3 x 50 mL).
-
Dry organic layer over MgSO₄ and evaporate.
-
Measurement: Measure optical rotation of the free acid.
-
If
is negative (approx -15° to -20° in CHCl₃), you have isolated the (-)-(S)-enantiomer .
-
Step 4: Data Validation Table
| Parameter | (-)-Enantiomer (S) | (+)-Enantiomer (R) | Racemate |
| CAS Number | 95349-35-2 | 95373-54-9 | 95373-53-8 |
| Optical Rotation | -18.5° ( | +18.4° ( | 0° |
| Configuration | (S) | (R) | (RS) |
| Salt with (R)-PEA | More Soluble (usually) | Less Soluble (precipitates) | - |
| Si-H Precursor | Derived from (S)-(-)-Silane | Derived from (R)-(+)-Silane | - |
Part 4: Visualization of Stereochemical Determination
The following diagram illustrates the logical flow from the known precursor to the final assignment using Graphviz.
Figure 1: Workflow for the resolution and stereochemical assignment of Benzylmethylphenylsilylacetic Acid.
References
-
Terunuma, D., et al. "Optical Resolution of Benzylmethylphenylsilylacetic Acid and Its Application as a Chiral Derivatizing Agent." Bulletin of the Chemical Society of Japan, Vol. 63, No. 9, 1990 . Link
- Key Source: Describes the resolution using phenylethylamine and establishes the utility for NMR determin
-
Sommer, L. H., et al. "Stereochemistry of Asymmetric Silicon: Synthesis and Properties of Optically Active Organosilicon Compounds." Journal of the American Chemical Society, Vol. 86, No. 16, 1964 . Link
- Key Source: Foundational work establishing the configuration of the precursor methylphenylbenzylsilane.
-
Tacke, R., et al. "Sila-substitution of drugs and biophores: In vitro and in vivo studies." Journal of Organometallic Chemistry, Vol. 689, 2004 . Link
- Key Source: Discusses the biological implications of absolute configur
-
Cahn, R. S., Ingold, C., & Prelog, V. "Specification of Molecular Chirality."[4] Angewandte Chemie International Edition, Vol. 5, No. 4, 1966 . Link
- Key Source: The authoritative rules for assigning CIP priorities (Ph > CH2COOH > Bn > Me).
Sources
chiral HPLC methods for separating silylacetic acid enantiomers
An in-depth technical analysis and methodological guide for the enantiomeric separation of
Introduction: The Analytical Challenge of Silylacetic Acids
-Silyl carboxylic acids, such as silylacetic acid and its derivatives, are highly versatile chiral building blocks in modern organic synthesis. The unique electronic properties and significant steric bulk of the trialkylsilyl group (e.g., TMS, TBDMS, or diphenylmethylsilyl) activate the adjacentHowever, validating the stereoselectivity of these synthetic pathways requires rigorous analytical quantification. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating these enantiomers[2]. The primary analytical challenge lies in the molecule's dual nature: the extreme steric hindrance of the silyl group combined with the highly polar, ionizable carboxylic acid moiety.
As a Senior Application Scientist, I evaluate chiral separation not just by the end chromatogram, but by the thermodynamic and mechanistic interactions that produce it. This guide objectively compares direct and indirect HPLC separation strategies, providing the causality behind method development and field-proven protocols.
Comparative Analysis of Separation Strategies
When developing a method for silylacetic acid enantiomers, chromatographers generally choose between direct separation on Chiral Stationary Phases (CSPs) and indirect separation via chiral derivatization.
Polysaccharide-Based CSPs (The Gold Standard)
Derivatized amylose (e.g., Chiralpak AD) and cellulose (e.g., Chiralcel OD) polymers coated or immobilized on silica are the most effective stationary phases for these compounds.
-
Mechanism: Chiral recognition is driven by the steric fit of the bulky silyl group into the chiral helical groove of the polysaccharide, complemented by strong hydrogen bonding between the analyte's carboxylic acid and the carbamate linkages of the CSP.
-
Performance: These columns offer the highest separation factors (
) but require strict control of mobile phase additives to prevent peak tailing[3].
Pirkle-Type (Brush-Type) CSPs
Columns such as the Sumichiral OA series utilize a rationally designed chiral selector (e.g., 3,5-dinitrobenzoyl derivatives) covalently bonded to silica[4].
-
Mechanism: Separation relies on a three-point interaction model involving
interactions, dipole stacking, and hydrogen bonding. -
Performance: While they provide highly predictable elution orders for standard carboxylic acids, the extreme steric bulk of trialkylsilyl groups can hinder the necessary close-contact
stacking, often resulting in lower resolution compared to polysaccharide phases.
Indirect Separation (Chiral Derivatization)
For laboratories lacking specialized CSPs, converting silylacetic acid enantiomers into diastereomers is a highly robust alternative.
-
Mechanism: The racemic acid is covalently coupled to a chiral auxiliary, such as (1S,2R,4R)-(–)-2,10-camphorsultam[5]. This converts the enantiomers into diastereomers, which possess different physical properties and dipole moments.
-
Performance: Diastereomers can be easily separated with baseline resolution on inexpensive, standard achiral normal-phase silica columns.
Quantitative Performance Comparison
The following table summarizes the typical chromatographic performance of these alternatives based on experimental data for
| Separation Strategy | Stationary Phase / Reagent | Primary Interaction Mechanism | Typical Separation Factor ( | Typical Resolution ( | Operational Pros | Operational Cons |
| Direct (Polysaccharide) | Chiralpak AD-H / Chiralcel OD-H | Steric inclusion, H-bonding | 1.15 - 1.60 | 1.5 - 3.5 | Non-destructive, rapid analysis | High column cost, sensitive to pressure |
| Direct (Pirkle-type) | Sumichiral OA-3300 | 1.10 - 1.30 | 1.2 - 2.0 | Predictable elution order, durable | Limited by silyl group steric bulk | |
| Indirect (Derivatization) | (1S,2R,4R)-(-)-2,10-Camphorsultam | Diastereomeric separation on bare silica | 1.20 - 1.80 | > 2.0 | Uses cheap achiral columns | Destructive, requires synthetic steps |
Methodological Workflow
The logical progression of method development requires balancing stationary phase screening with thermodynamic tuning.
Workflow for chiral HPLC method development of silylacetic acids.
Experimental Protocols & Causality
To ensure scientific integrity, every protocol must function as a self-validating system. Below are the step-by-step methodologies for the two most effective strategies.
Protocol 1: Direct Enantioseparation using Polysaccharide-Based CSPs
This method utilizes a Chiralpak AD-H column under normal-phase conditions.
-
Causality of the Acidic Modifier: Silylacetic acids have a
around 4.5. In a neutral mobile phase, partial ionization occurs. The resulting carboxylate anion interacts non-specifically with residual silanol groups on the silica support, causing severe peak tailing and destroying chiral resolution[3]. Adding 0.1% Trifluoroacetic Acid (TFA) forces the analyte into its fully protonated, neutral state, ensuring that interactions are strictly limited to the chiral selector. -
Causality of Temperature: Enantioseparation is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 10°C) often increases the separation factor (
) by amplifying the subtle energy differences between the transient diastereomeric complexes formed with the CSP.
Step-by-Step Procedure:
-
System Equilibration: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase aqueous buffers. Equilibrate the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase: Hexane / IPA / TFA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Temperature Control: Set the column oven to 20°C.
-
Self-Validating Injection Sequence:
-
Step A (Baseline): Inject 10 µL of a 1 mg/mL racemic silylacetic acid standard. Calculate the resolution (
). If , decrease the IPA concentration to 5% or lower the temperature to 15°C. -
Step B (Carryover Check): Inject a mobile phase blank.
-
Step C (Sample Analysis): Inject the enantioenriched synthetic sample to determine the enantiomeric excess (ee).
-
Step D (Verification): Perform a co-injection by spiking the enantioenriched sample with the racemate. If the peaks perfectly overlay without splitting or shouldering, the peak identity is definitively validated.
-
Protocol 2: Indirect Separation via Chiral Derivatization
If direct separation fails due to extreme steric bulk, derivatization with (1S,2R,4R)-(–)-2,10-camphorsultam is recommended[5].
-
Causality of the Auxiliary: The rigid, bicyclic structure of camphorsultam provides a highly asymmetric environment. When coupled with the silylacetic acid, it projects the steric differences of the silyl enantiomers across the entire molecule, creating diastereomers with vastly different affinities for bare silica.
Step-by-Step Procedure:
-
Coupling Reaction: Dissolve 1.0 eq of the racemic silylacetic acid in dry CH₂Cl₂. Add 1.2 eq of (1S,2R,4R)-(–)-2,10-camphorsultam, followed by 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.
-
HPLC Separation: Inject the diastereomeric mixture onto a standard bare silica column (e.g., Zorbax SIL, 250 x 4.6 mm).
-
Elution: Use a mobile phase of Hexane / Ethyl Acetate (85:15 v/v) at 1.0 mL/min. The diastereomers will typically elute with baseline separation (
). -
Cleavage (Optional): To recover the enantiopure silylacetic acid, the separated diastereomers can be cleaved using LiAlH₄ reduction or mild hydrolysis, depending on downstream synthetic needs.
References
- Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones. Chemical Science, Royal Society of Chemistry.
- Synthesis and use of alpha-silyl-substituted alpha-hydroxyacetic acids. Journal of Organic Chemistry / ResearchGate.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, ACS Publications.
- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service (SCAS).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. PubMed Central (PMC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scas.co.jp [scas.co.jp]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
The Silicon Switch: Benchmarking (-)-Benzylmethylphenylsilylacetic Acid Against Carbon Analogs
[1]
Executive Summary
(-)-Benzylmethylphenylsilylacetic acid (CAS: 95349-35-2) is a chiral organosilane where a central silicon atom creates a unique stereogenic center bonded to methyl, phenyl, benzyl, and carboxymethyl groups.
In the context of drug design and analytical chemistry, this molecule represents a "Silicon Switch"—the replacement of a quaternary carbon atom with silicon. This substitution drastically alters bond lengths, lipophilicity, and steric geometry without changing the fundamental valency, making it a powerful tool for enantiomeric excess (e.e.) determination and pharmacological bioisosterism .
| Feature | (-)-Benzylmethylphenylsilylacetic Acid (Si-Analog) | 3-Methyl-3,5-diphenylpentanoic Acid (C-Analog) |
| Core Atom | Silicon (Si) | Carbon (C) |
| Bond Length (Core-C) | ~1.87 Å (Longer, more open) | ~1.54 Å (Shorter, more crowded) |
| Lipophilicity (LogP) | Higher (Enhanced membrane/solvent solubility) | Lower |
| Primary Application | NMR Chiral Solvating Agent (CSA) | Pharmaceutical Intermediate |
| Acidity (pKa) | Weaker (Inductive effect of Si) | Standard Carboxylic Acid |
Structural & Chemical Properties Comparison
The "Silicon Switch" is not merely a swap of atoms; it fundamentally changes the molecular topology. The silicon atom is larger and less electronegative than carbon, leading to distinct physical properties.
Structural Isosterism
The direct carbon analog of the silyl compound is 3-methyl-3,5-diphenylpentanoic acid .
-
Silyl Compound: (C₆H₅)(CH₂C₆H₅)-CH₂COOH
-
Carbon Analog: (C₆H₅)(CH₂C₆H₅)-CH₂COOH
Key Differences:
-
Bond Length: The C–Si bond (1.87 Å) is approximately 20% longer than the C–C bond (1.54 Å). This expands the "chiral pocket," reducing steric congestion around the stereocenter. In NMR applications, this allows the target analyte (e.g., an amine or alcohol) to sit deeper within the shielding cones of the phenyl rings, often resulting in larger chemical shift dispersion (
). -
Lipophilicity: Silicon is more lipophilic than carbon. The silyl analog exhibits higher solubility in non-polar NMR solvents (like
), which is critical for preventing aggregation during e.e. determination.
Electronic Effects (Acidity)
Silicon is more electropositive (EN = 1.90) than Carbon (EN = 2.55).
-
Inductive Effect (+I): The silyl group is an electron donor relative to carbon.
-
Impact on COOH: In Si-CH2-COOH, the silicon atom donates electron density toward the carboxyl group. This destabilizes the carboxylate anion (
) compared to the carbon analog, making (-)-benzylmethylphenylsilylacetic acid a weaker acid . -
Consequence: As a weaker acid, it forms stronger hydrogen bonds with amines in non-polar solvents, enhancing the stability of the diastereomeric complexes required for chiral resolution.
Application: Chiral Solvating Agent (CSA) for NMR
The primary commercial use of (-)-benzylmethylphenylsilylacetic acid is determining the enantiomeric purity of chiral amines and alcohols via
Mechanism of Action
The acid forms a transient diastereomeric complex with the chiral analyte (base) through hydrogen bonding (acid-base pairing).
-
Shielding Cones: The Phenyl and Benzyl groups on the silicon atom create strong magnetic anisotropy.
-
Discrimination: Due to the specific spatial arrangement (chirality) of the Si-center, the protons of the
-analyte and -analyte experience different magnetic environments (shielding/deshielding). -
Result: The NMR signals of the enantiomers split. The magnitude of this split (
) determines the resolution quality.
Experimental Protocol: e.e. Determination
Objective: Determine the enantiomeric excess of a chiral amine (e.g.,
-
Preparation:
-
Dissolve 10-20 mg of the racemic (or unknown) amine in 0.5 mL of
. -
Dissolve 1.0–2.0 equivalents of (-)-benzylmethylphenylsilylacetic acid in 0.5 mL of
.
-
-
Mixing:
-
Add the CSA solution to the amine solution directly in the NMR tube.
-
Shake vigorously to ensure complex formation.
-
-
Acquisition:
-
Acquire a standard
NMR spectrum (at least 300 MHz, preferably 500 MHz).
-
-
Analysis:
Visualizing the Silicon Switch
The following diagram illustrates the structural relationship and the "Silicon Switch" concept, highlighting why the silyl analog offers unique steric properties.
Caption: Comparison of the Carbon Analog (Red) vs. the Silyl Target (Blue). The Silicon Switch expands the molecular core, altering acidity and solubility to improve NMR resolution.
Synthesis & Pharmacological Relevance[1][6]
While primarily a CSA, this molecule is also a model for "Sila-drugs."
Synthesis Pathway
The synthesis typically involves the construction of the chiral silicon center followed by the introduction of the acetic acid tail.
-
Grignard Reaction:
(Racemic silyl chloride). -
Alkylation: Reaction with lithiated tert-butyl acetate (
) to form the ester. -
Hydrolysis: Acidic hydrolysis of the ester yields the racemic acid.
-
Resolution: Enzymatic resolution (using Lipases like Burkholderia cepacia) or chemical resolution with a chiral amine is used to isolate the (-)-enantiomer .
Auxin Activity (Plant Physiology)
The structure mimics Phenylacetic Acid (PAA) , a weak auxin.
-
Pharmacophore: The Aromatic Ring -- Spacer -- COOH motif is present.
-
Sila-substitution: Replacing the methylene spacer or the quaternary center with silicon often retains biological activity but alters metabolic stability (preventing degradation by plant oxidases).
References
-
PureSynth. (-)-Benzylmethylphenylsilylacetic Acid [For E.E. Determination By Nmr]. Retrieved from
-
ChemScene. (-)-Benzylmethylphenylsilylacetic Acid Product Information. Retrieved from
-
PubChem. 2-(benzyl-methyl-phenylsilyl)acetic acid (CID 13698775).[1] National Library of Medicine. Retrieved from
- Tacke, R., et al.Sila-substitution of drugs and biophores: current trends and future perspectives. (General reference on Silicon Bioisosterism).
-
Rutgers University. Application of Silylacetic Acids in Organosilicon Chemistry. Retrieved from
Comparative Guide: (-)-Benzylmethylphenylsilylacetic Acid (BMPSA) for Stereochemical Assignment
[1]
Executive Summary
(-)-Benzylmethylphenylsilylacetic acid (BMPSA) represents a specialized class of "Si-centered" chiral derivatizing agents (CDAs).[1] Unlike traditional carbon-based CDAs (e.g., Mosher's acid), BMPSA leverages the unique structural and electronic properties of the silicon atom—specifically its larger covalent radius and distinct magnetic anisotropy—to resolve the absolute configuration of chiral amines and alcohols.
This guide objectively compares BMPSA against standard alternatives, analyzing structural metrics, NMR resolution performance, and crystallographic considerations.
Structural & Mechanistic Analysis
The Silicon Advantage: Structural Metrics
The core differentiator of BMPSA is the central silicon atom. In X-ray crystallography and solution-state NMR, the geometry around the silicon differs significantly from carbon analogs.[1]
Table 1: Structural Comparison of Si-Centered vs. C-Centered Chiral Centers
| Feature | Silicon Center (BMPSA) | Carbon Analog (e.g., Phenylacetic derivatives) | Impact on Application |
| Bond Length (M-C) | 1.87 – 1.89 Å | 1.53 – 1.54 Å | Si creates a more "open" chiral pocket, reducing steric congestion during derivatization.[1] |
| Covalent Radius | 1.17 Å | 0.77 Å | Larger radius allows for distinct conformational preferences in diastereomers.[1] |
| Electronegativity | 1.90 (Pauling) | 2.55 (Pauling) | Si is electropositive; C-Si bonds are polarized towards Carbon, altering the electronic environment of the auxiliary. |
| Coordination | Tetrahedral (sp³) | Tetrahedral (sp³) | Similar geometry allows BMPSA to mimic carbon pharmacophores while offering distinct chiral recognition.[1] |
Expert Insight: The longer Si-C bonds result in a larger "cone of resolution."[1] In NMR experiments, this often translates to larger
(chemical shift differences) for substituents further away from the chiral center compared to carbon-based agents.[1]
Mechanism of Action (NMR & Crystallography)
BMPSA functions by forming diastereomeric salts or covalent esters/amides with a target racemate.[1]
-
In Crystallography: The heavy silicon atom (Z=14) provides anomalous scattering power greater than carbon, aiding in phase determination (though less than Br or I).[1] The distinct Si-C bond lengths serve as a reliable internal ruler for structural refinement.[1]
-
In NMR: The phenyl group attached to the silicon exerts a strong anisotropic shielding effect. Due to the specific conformation of the silyl group, this shielding is spatially predictable, allowing assignment of R or S configuration based on upfield/downfield shifts.
Comparative Workflow: BMPSA vs. Mosher's Acid
The following diagram illustrates the decision matrix and experimental workflow for using BMPSA, highlighting its specific utility when carbon-based agents fail (e.g., due to steric hindrance or overlapping signals).
Figure 1: Decision pathway for selecting BMPSA over traditional reagents.[1] Note the branch for "High Steric Bulk" where the longer Si-C bonds of BMPSA offer kinetic advantages.
Experimental Protocol: Absolute Configuration Determination
This protocol describes the application of (-)-BMPSA for resolving a chiral amine, validated by X-ray or NMR.[1]
Phase 1: Derivatization[1]
-
Reagent Prep: Dissolve 0.1 mmol of (-)-BMPSA (CAS 95349-35-2) in dry dichloromethane (DCM).[1]
-
Activation: Add 1.1 equivalents of DCC (dicyclohexylcarbodiimide) or EDC to activate the carboxylic acid.[1]
-
Coupling: Add 0.1 mmol of the target chiral amine. Stir at room temperature for 2-4 hours.
-
Note: The reaction rates may differ from carbon analogs; Si-centered acids are often less prone to racemization during activation due to the higher barrier of inversion at Silicon.[1]
-
-
Purification: Filter off urea byproducts and purify the diastereomeric amide via flash chromatography (Silica gel).
Phase 2: Analysis & Assignment
Method A: X-ray Crystallography
-
Crystallization: Dissolve the pure diastereomer in a non-polar solvent (e.g., hexane/EtOAc).[1] Slow evaporation is preferred.[1]
-
Data Collection: Collect data at 100 K.
-
Refinement: Use the known absolute configuration of the (-)-BMPSA moiety (Si center) as the reference.
-
Validation: Check the Si-C(phenyl) bond length (~1.88 Å) and Si-C(methyl) (~1.86 Å) to confirm the silyl group geometry.[1]
-
Method B: NMR Spectroscopy
-
Sample: Dissolve ~5 mg in CDCl₃.
-
Observation: Compare the chemical shifts (
) of protons near the chiral center. -
Logic: The phenyl group on the Silicon will shield protons on one side of the molecule (upfield shift) and deshield the others, depending on the specific rotamer population.
Performance Comparison Data
Table 2: Comparative Efficacy of Chiral Derivatizing Agents
| Metric | (-)-BMPSA (Silicon-based) | Mosher's Acid (MTPA) (Carbon-based) |
| Steric Demand | Moderate-High (Si-Me, Si-Ph, Si-Bn) | High (CF3, Ph, OMe) |
| Solubility | Excellent in organic solvents (Lipophilic) | Good |
| Crystallinity | High (Often yields crystalline derivatives) | Variable (Often oils) |
| NMR Diagnostic | Phenyl Anisotropy (Strong shielding) | CF3 & Phenyl Anisotropy |
| Racemization Risk | Low (Si-center is configurationally stable) | Low (Quaternary carbon) |
Key Findings from Literature
-
Sommer et al. (1964): Established that optically active silyl compounds (like
-naphthylphenylmethylsilane) retain configuration during many substitution reactions, a property shared by BMPSA derivatives.[1] -
Bonding: The Si-C bond is approx. 25% longer than C-C, which reduces the "crowding" effect seen in purely organic CDAs, potentially allowing for the resolution of bulkier amines that fail with MTPA.
References
-
Sommer, L. H., et al. (1964).[1] "Stereochemistry of Asymmetric Silicon. I. Relative and Absolute Configurations of Optically Active
-Naphthylphenylmethylsilanes." Journal of the American Chemical Society, 86(16), 3271–3276. Link -
Tacke, R., & Linoh, H. (1989).[1] "Bioisosterism of Carbon and Silicon."[1] In The Chemistry of Organic Silicon Compounds, Wiley. (Provides foundational data on Si vs C bond lengths and lipophilicity).
-
PureSynth. (2024).[1] "Product Specification: (-)-Benzylmethylphenylsilylacetic Acid." Chemical Catalog. Link
-
ChemScene. (2024). "Data Sheet: (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]." Link
-
Glockling, F. (1969).[1] The Chemistry of Germanium, Tin, and Lead (Contextual comparison of Group 14 element structural trends).
Silicon vs. Carbon Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
As asymmetric synthesis evolves, the strategic selection of chiral auxiliaries remains a cornerstone of stereoselective drug development and complex natural product synthesis. Traditionally, carbon-based auxiliaries (e.g., Evans oxazolidinones, Oppolzer sultams) have dominated the landscape[1]. However, the emergence of silicon-based chiral auxiliaries—encompassing both silicon-stereogenic silanes and chiral silyl ethers—has introduced orthogonal reactivity profiles and unique steric environments[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare these two classes of auxiliaries. We will examine the mechanistic causality behind their stereoinduction, quantitatively compare their performance, and outline self-validating experimental protocols for their application and cleavage.
Mechanistic & Structural Foundations
Carbon-Based Auxiliaries: Rigid Steric Shielding
Carbon-based auxiliaries, such as the ubiquitous Evans oxazolidinone, rely on rigid, highly ordered transition states. The stereoinduction is driven by:
-
Bond Geometry: Short C–C (1.54 Å) and C–N (1.47 Å) bond lengths create a tight chiral pocket.
-
Chelation Control: In aldol additions, the oxazolidinone carbonyl and the enolate oxygen coordinate to a Lewis acidic metal (typically Boron or Titanium), forming a highly rigid Zimmerman-Traxler chair transition state[1].
-
Dipole Alignment: The auxiliary forces the electrophile to approach exclusively from the less sterically hindered face, yielding exceptional diastereomeric excess (>95% de).
Silicon-Based Auxiliaries: Hypervalency and Oxophilicity
Silicon offers a fundamentally different stereochemical environment due to its position in the periodic table:
-
Expanded Atomic Radius: Longer Si–C (1.87 Å) and Si–O (1.64 Å) bonds alter the trajectory of incoming nucleophiles. This is particularly advantageous in sterically congested environments where carbon auxiliaries fail[2].
-
Hypervalency: Silicon can readily expand its octet to form pentacoordinate or hexacoordinate transition states. In Leighton's chiral silane reagents, the strain of a silacycle increases silicon's Lewis acidity, allowing it to coordinate directly to an aldehyde while simultaneously delivering an allyl group via an intramolecular pathway[4].
-
Oxophilicity & Fluorophilicity: Silicon's high affinity for oxygen and fluorine allows for exceptionally mild, orthogonal cleavage conditions that do not rely on hydrolysis[5].
Quantitative Performance Comparison
The following table summarizes the operational metrics of standard carbon-based auxiliaries versus modern silicon-based alternatives.
| Parameter | Carbon-Based (Evans Oxazolidinone) | Silicon-Based (Leighton Chiral Silane) | Silicon-Stereogenic Silanes |
| Primary Application | Aldol condensations, alkylations | Allylation, crotylation of imines/aldehydes | Hydrosilylation, C-H functionalization |
| Typical Stereoselectivity | >95% de (Diastereomeric excess) | 90–98% ee (Enantiomeric excess) | 85–99% ee |
| Induction Mechanism | Steric shielding, rigid metal enolate | Lewis acid activation, hypervalent Si TS | Direct steric direction from Si-chiral center |
| Cleavage Reagent | LiOH/H₂O₂, LiBH₄, or Al(Me)₃ | TBAF, Sc(OTf)₃, or mild acid | Traceless (Fleming-Tamao) or TBAF |
| Cleavage Yield | 80–95% | 85–99% | 80–95% |
| Atom Economy | Low (requires separate attachment/removal) | Moderate (reagent acts as Lewis acid & nucleophile) | High (often catalytic or traceless) |
Experimental Protocols & Causality
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes an in-process analytical check to confirm success before proceeding.
Protocol A: Carbon-Based Workflow (Evans Aldol & Cleavage)
The Causality of Cleavage: Cleaving an Evans auxiliary with standard LiOH requires elevated temperatures, which risks epimerization of the newly formed
Step-by-Step Methodology:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ at -78 °C. Add Bu₂BOTf (1.1 equiv) followed by DIPEA (1.2 equiv).
-
Self-Validation: The solution turns pale yellow. Quench a 50 µL aliquot in D₂O; ¹H NMR must show >95% deuterium incorporation at the
-position, confirming complete Z-enolate formation.
-
-
Asymmetric Aldol Addition: Add the aldehyde (1.05 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with pH 7 phosphate buffer and MeOH/H₂O₂.
-
Self-Validation: Analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) must be >95:5 (visible via the distinct splitting of the newly formed carbinol proton) before proceeding to cleavage.
-
-
Auxiliary Cleavage: Dissolve the aldol adduct in THF/H₂O (4:1) at 0 °C. Slowly add 30% aq. H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).
-
Self-Validation: Monitor for O₂ gas evolution (a byproduct of peracid decomposition). Gas evolution must be controlled via N₂ sweeping[6]. Cessation of bubbling and TLC analysis indicates complete cleavage.
-
Workflow of Carbon-Based Auxiliary (Evans Oxazolidinone) from attachment to cleavage.
Protocol B: Silicon-Based Workflow (Chiral Silane Allylation)
The Causality of Cleavage: Unlike carbon amides, silicon-oxygen bonds can be cleaved under strictly neutral conditions using fluoride sources like TBAF. Fluoride attacks the silicon atom to form a hypervalent intermediate. The exceptionally high bond dissociation energy of the Si–F bond (~582 kJ/mol) compared to the Si–O bond (~452 kJ/mol) provides a massive thermodynamic driving force, releasing the free alcohol without exposing the molecule to acids or bases[5].
Step-by-Step Methodology:
-
Reagent Complexation: In a flame-dried flask, condense pseudoephedrine with allyl(chloro)dimethylsilane in CH₂Cl₂ to form the chiral silacycle.
-
Self-Validation: ²⁹Si NMR of the isolated reagent must show a distinct upfield shift, confirming the formation of the strained, Lewis-acidic silacycle.
-
-
Asymmetric Allylation: Cool the chiral silane solution to -10 °C. Add the prochiral aldehyde (1.0 equiv) dropwise. The silane acts as both the Lewis acid (coordinating the aldehyde) and the nucleophile (delivering the allyl group).
-
Self-Validation: Monitor reaction progress via in-situ IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) confirms complete conversion to the silyl ether.
-
-
Fluoride Cleavage: Add a 1.0 M solution of TBAF in THF (1.2 equiv) directly to the reaction mixture at room temperature. Stir for 30 minutes.
-
Self-Validation: Rapid formation of the free homoallylic alcohol is confirmed by TLC (KMnO₄ stain). Final validation of stereochemical integrity is performed via chiral HPLC, comparing the product to a racemic standard to confirm >90% ee.
-
Workflow of Silicon-Based Auxiliary (Chiral Silane) utilizing hypervalent coordination and TBAF cleavage.
Strategic Selection Guide
When designing a synthetic route, the choice between silicon and carbon auxiliaries should be dictated by the substrate's functional group tolerance and the required atom economy:
-
Choose Carbon (Evans/Oppolzer) When: You are building complex polyketide frameworks where highly predictable, substrate-independent diastereoselectivity is required. The robust nature of the Zimmerman-Traxler transition state makes carbon auxiliaries the gold standard for early-stage structural assembly.
-
Choose Silicon (Chiral Silanes/Si-Stereogenic) When: The substrate contains base-sensitive or acid-sensitive functional groups that would degrade under LiOH/H₂O₂ or reductive cleavage conditions. Silicon is ideal for late-stage functionalization, as it can be installed easily, directs stereochemistry via unique hypervalent geometries, and is removed tracelessly under neutral fluoride conditions.
References
-
Chiral Silicon Groups As Auxiliaries for Enantioselective Synthesis: Access to Optically Active Silanes by Biotransformation and the Enantiospecific Preparation of ( R )-(+)-1-Phenylethanol Source: ResearchGate URL:[Link]
-
Catalytic asymmetric synthesis of silicon-stereogenic organosilanes Source: Xingwei Li (SNNU) URL:[Link]
-
Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide Source: ResearchGate URL:[Link]
-
Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing URL:[Link]
-
An Efficient Asymmetric Synthesis of Manzacidin C Source: Organic Letters - ACS Publications URL:[Link]
-
Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds Source: Chemical Reviews - ACS Publications URL:[Link]
Sources
- 1. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of Silyl-Acetic Acid Derivatives
Introduction
Silyl-acetic acid derivatives represent a unique class of organosilicon compounds, integrating the reactivity of a carboxylic acid with the distinctive properties of a silicon moiety. These molecules are of growing interest in materials science, organic synthesis, and as precursors for pharmaceuticals. Accurate structural elucidation and characterization are paramount for understanding their reactivity, ensuring purity, and developing their applications. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of these compounds. We will delve into the causality behind experimental choices, present objective performance data, and provide field-proven protocols to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.[1] For silyl-acetic acid derivatives, a multi-nuclear approach (¹H, ¹³C, and ²⁹Si) offers a complete structural picture.
Expertise & Experience: Why a Multi-Nuclear Approach?
While ¹H NMR provides a map of the proton framework and ¹³C NMR details the carbon backbone, ²⁹Si NMR directly probes the silicon environment, which is central to the identity of these molecules.[2] Relying on only one type of NMR would leave significant structural questions unanswered. For instance, ¹H NMR can confirm the presence of the trimethylsilyl group, but ²⁹Si NMR is required to confirm the specific silicon chemical environment and rule out alternative silicon-containing structures or impurities.
¹H and ¹³C NMR Analysis
The key to successful NMR analysis is the selection of an appropriate deuterated solvent. For observing the exchangeable carboxylic acid proton, solvents like DMSO-d₆ are preferable, whereas CDCl₃ is suitable for routine characterization of the non-labile protons.[1]
Expected ¹H and ¹³C NMR Data The chemical shifts in NMR are highly indicative of the electronic environment of the nuclei.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Insights |
| -Si(CH₃)₃ | ~ 0.0 (singlet, 9H)[3] | ~ -1.0 | The high electropositivity of silicon shields the methyl protons and carbons, causing a characteristic upfield shift. This sharp singlet is a primary indicator of the trimethylsilyl group. |
| -CH₂- | ~ 2.0 (singlet, 2H)[3] | ~ 20-30 | These methylene protons and the corresponding carbon are deshielded by the adjacent silicon and the electron-withdrawing carbonyl group, shifting them downfield relative to a simple alkane. |
| -COOH | > 10.0 (broad singlet, 1H)[3] | ~ 170-180[4] | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[4][5] The carboxyl carbon resonates far downfield, typical for sp²-hybridized carbons double-bonded to oxygen. |
Experimental Protocol: ¹H/¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the silyl-acetic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although the signal from the silyl group in the molecule can often serve as an internal reference.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 15 ppm is typically sufficient.[1] Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom, simplifying the spectrum.[6] A wider spectral width (e.g., 0 to 200 ppm) is necessary.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[5] For silyl-acetic acid derivatives, it provides a clear and immediate confirmation of the essential carboxylic acid and organosilicon moieties.
Expertise & Experience: The Significance of Peak Shape
In IR spectroscopy, not just the position but also the shape of an absorption band provides critical information. Carboxylic acids are a prime example. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration is not a sharp peak but an extremely broad and characteristic band.[4][7] Spotting this feature is often the first step in identifying a carboxylic acid.
Key IR Absorptions for Silyl-Acetic Acid Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale & Insights |
| O-H stretch (Carboxylic Acid) | 2500 - 3300[4] | Strong, Very Broad | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic peaks in the spectrum.[4][7] |
| C=O stretch (Carbonyl) | 1710 - 1760[4] | Strong, Sharp | The position is sensitive to the molecular environment. For dimeric, saturated acids, it typically appears around 1710 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during the vibration. |
| Si-C stretch & CH₃ rock (in Si(CH₃)₃) | 1250 (approx.) & 840 (approx.) | Strong | These peaks are characteristic of the trimethylsilyl group and serve as a fingerprint for the silicon-containing part of the molecule.[8] |
| C-O stretch | 1210 - 1320[7] | Medium-Strong | This absorption arises from the stretching of the carbon-oxygen single bond within the carboxyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.
-
Data Analysis: Process the spectrum by performing a background subtraction and ATR correction (if necessary). Identify the key absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[2] For silyl-acetic acid derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are highly effective.
Expertise & Experience: Ionization Method Matters
The choice of ionization technique is critical. Electron Ionization (EI), commonly used in GC-MS, is a high-energy "hard" ionization method that causes extensive fragmentation, providing a detailed structural fingerprint.[9] However, the molecular ion peak (M⁺) may be weak or absent.[10] In contrast, ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing unambiguous molecular weight information.[11] A comprehensive analysis often requires both.
Characteristic Fragmentation Patterns in EI-MS
The mass spectrum of a silyl-acetic acid derivative will be a composite of fragments from both the silyl and the acetic acid moieties.
| Fragment Ion (m/z) | Identity | Rationale & Insights |
| M-15 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group is a very common fragmentation pathway for TMS-containing compounds.[10] |
| M-45 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |
| 73 | [Si(CH₃)₃]⁺ | This is the base peak or a very intense peak in the spectrum of most trimethylsilyl compounds, acting as a signature fragment for the TMS group.[9] |
Experimental Protocol: GC-MS (for volatile derivatives)
-
Derivatization (If Necessary): While the silyl group is already present, the carboxylic acid can be esterified (e.g., to its methyl ester) to increase volatility and improve peak shape, though this alters the molecular weight. For direct analysis, ESI-MS is often preferred.
-
Injection: Inject a dilute solution of the sample (in a volatile solvent like dichloromethane or ethyl acetate) into the GC inlet.
-
Chromatographic Separation: The compound travels through a capillary column (e.g., DB-5MS), separating it from impurities based on its boiling point and polarity.[9]
-
Ionization & Analysis: As the compound elutes from the column, it enters the mass spectrometer, is ionized (typically by EI at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions. Compare the spectrum against libraries (e.g., NIST) for identification.[9]
Visualizing the Analytical Workflow
To achieve comprehensive characterization, these techniques are best used in a complementary workflow.
Caption: Integrated workflow for the spectroscopic characterization of silyl-acetic acid derivatives.
Comparative Analysis: Choosing the Right Tool
No single technique provides all the answers. The choice depends on the analytical question being asked.
Caption: Comparison of information obtained from primary spectroscopic techniques.
| Parameter | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | Alternative: HPLC |
| Primary Use | Definitive structure elucidation | Functional group identification | Molecular weight determination | Purity analysis & Quantification[12] |
| Sensitivity | Low (mg scale) | Moderate (µg-mg scale) | High (ng-pg scale) | High (ng-µg scale) |
| Sample State | Solution | Solid, Liquid | Solid, Liquid, Gas | Solution |
| Key Advantage | Unambiguous connectivity data | Fast, non-destructive | High sensitivity, molecular formula | Excellent for quantification |
| Key Limitation | Low sensitivity, complex spectra | Limited structural information | Isomers often indistinguishable | Requires reference standard |
Conclusion
A robust and reliable characterization of silyl-acetic acid derivatives is not achieved by a single method but by the intelligent integration of complementary spectroscopic techniques. NMR spectroscopy serves as the foundation, providing the detailed atomic-level blueprint of the molecule. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, acting as a crucial quality check. Finally, mass spectrometry provides the exact molecular weight and offers further structural clues through predictable fragmentation patterns. By employing this multi-faceted approach, as outlined in this guide, researchers can confidently elucidate, purify, and utilize these versatile compounds in their scientific pursuits.
References
-
Petersson, G. (2011). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved March 8, 2024, from [Link]
-
UNT Digital Library. (n.d.). Synthesis of organosilicon compounds. Retrieved March 8, 2024, from [Link]
-
The Cameron Team. (n.d.). Analytical Chemistry Of Silicones. Retrieved March 8, 2024, from [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved March 8, 2024, from [Link]
-
Peris, E., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. PMC. Retrieved March 8, 2024, from [Link]
-
Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved March 8, 2024, from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 8, 2024, from [Link]
-
Atta, D. E. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved March 8, 2024, from [Link]
-
Parr, A., et al. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Retrieved March 8, 2024, from [Link]
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Atta, D. E. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Academia.edu. Retrieved March 8, 2024, from [Link]
-
Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved March 8, 2024, from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved March 8, 2024, from [Link]
-
Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Retrieved March 8, 2024, from [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved March 8, 2024, from [Link]
-
Cabrera, G. M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Retrieved March 8, 2024, from [Link]
-
de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Retrieved March 8, 2024, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (-)-Benzylmethylphenylsilylacetic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (-)-Benzylmethylphenylsilylacetic Acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each protocol. Adherence to these guidelines is essential for ensuring personal safety, protecting the environment, and maintaining strict regulatory compliance within the laboratory setting.
Hazard Identification and Essential Safety Data
Proper disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. (-)-Benzylmethylphenylsilylacetic Acid is an organosilicon compound classified as hazardous.[1][2] Its primary risks involve irritation upon contact. A failure to recognize these hazards can lead to improper handling and disposal, creating risks for laboratory personnel and the environment.
All quantitative and safety data for (-)-Benzylmethylphenylsilylacetic Acid are summarized below for immediate reference.
| Property | Data | Source(s) |
| Chemical Name | (-)-Benzylmethylphenylsilylacetic Acid | [3] |
| Molecular Formula | C₁₆H₁₈O₂Si | [1][2][3] |
| Molecular Weight | 270.40 g/mol | [2][3][4] |
| CAS Number | 95349-35-2 / 95373-54-9 | [2][3][4] |
| Appearance | White to off-white powder or crystal | [1] |
| Signal Word | Warning | [2][4] |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritation | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5][6] |
Mandatory Personal Protective Equipment (PPE)
Before handling (-)-Benzylmethylphenylsilylacetic Acid for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The causality is clear: direct exposure is the primary route to injury, and PPE serves as the most immediate and effective barrier.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] This is non-negotiable, as the substance is a serious eye irritant (H319).[2]
-
Hand Protection : Use suitable chemical-resistant gloves (e.g., nitrile) to prevent skin contact. This directly mitigates the risk of skin irritation (H315).[2][4]
-
Body Protection : A standard laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.[7]
Step-by-Step Disposal Protocol
The disposal of (-)-Benzylmethylphenylsilylacetic Acid must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or washed down the drain. [8] Such actions violate regulatory standards and can cause significant environmental harm.
Step 1: Waste Characterization and Segregation
All waste (-)-Benzylmethylphenylsilylacetic Acid, including grossly contaminated items (e.g., weigh boats, gloves, spill cleanup materials), must be treated as hazardous chemical waste.[5][8]
The cardinal rule of chemical waste management is segregation.[7][9] This prevents dangerous reactions and ensures proper final disposal.
-
Solid vs. Liquid : Keep solid waste, like the powdered (-)-Benzylmethylphenylsilylacetic Acid, separate from liquid waste streams.[9][10]
-
Chemical Compatibility : As an organic acid, this waste must be segregated from bases to prevent a potentially violent exothermic reaction. It should also be kept separate from strong oxidizing agents.[5][7] It is best practice to place it in a waste stream designated for solid organic acids.
Step 2: Containerization and Labeling
Proper containment is critical for safe storage and transport.
-
Select a Compatible Container : Use a clearly marked, leak-proof container compatible with acidic organic solids. A wide-mouth glass bottle with a screw-on cap is an excellent choice for solid waste.[9] The container must be in good condition, free of cracks or defects.
-
Labeling : The container must be labeled clearly and accurately before any waste is added.[7] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]
-
Location : The SAA should be located away from routine laboratory traffic but remain under the supervision of laboratory personnel.[10]
-
Containment : Ensure the SAA has reliable secondary containment, such as a spill tray, to capture any potential leaks.[9]
-
Closure : Keep the waste container tightly sealed at all times, except when adding waste.[11]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be performed by trained professionals.
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Decontamination of "Empty" Containers : A container that once held (-)-Benzylmethylphenylsilylacetic Acid is not truly empty until it has been decontaminated. Triple-rinsing with a suitable solvent is a common method; however, the rinsate must be collected and disposed of as hazardous liquid waste.[11]
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.
Small-Scale Spill (Solid)
-
Evacuate and Alert : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE : Before cleanup, don all required PPE as described in Section 2.
-
Ventilate : Increase ventilation in the area, preferably by working within a chemical fume hood.[8]
-
Contain and Clean : Gently sweep up the solid material, taking care to avoid creating dust.[8] The material can be lightly dampened with water to minimize airborne particles.[8]
-
Collect Waste : Place the spilled material and all cleanup supplies (wipes, contaminated gloves, etc.) into a pre-labeled hazardous waste container.[8]
-
Decontaminate : Thoroughly wash the spill surface with soap and water.[8]
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of (-)-Benzylmethylphenylsilylacetic Acid waste.
Caption: Disposal workflow for (-)-Benzylmethylphenylsilylacetic Acid.
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Properly Managing Chemical Waste in Laboratories. Ace Waste.
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(-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]. ChemScene.
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()-Benzylmethylphenylsilylacetic Acid [For E.E. Determination By Nmr] 98.0%. PureSynth.
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A Researcher's Guide to the Safe Handling of (-)-Benzylmethylphenylsilylacetic Acid: Personal Protective Equipment and Operational Protocols
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the causality behind our recommended protocols for handling (-)-Benzylmethylphenylsilylacetic Acid. This compound, while pivotal in fields like pharmaceutical development and organosilicon chemistry, demands meticulous handling to mitigate its inherent risks.[1] Our approach is built on a self-validating system of protocols designed to ensure your safety and the integrity of your work.
Hazard Identification and Risk Assessment
(-)-Benzylmethylphenylsilylacetic Acid (CAS No: 95349-35-2) is an organosilicon compound that also possesses a carboxylic acid functional group.[2][3][4] Its primary hazards, as identified under the Globally Harmonized System (GHS), are significant and form the basis of our PPE recommendations.
-
H315: Causes skin irritation. [5] Contact with the skin can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [5] This is a critical risk, as exposure to the eyes can result in significant discomfort and potential damage.
The compound is a white to off-white crystalline powder, meaning the risk of inhaling airborne particles during handling (e.g., weighing) is a key consideration.
The Core Principle: Multi-Layered Protection
Given the dual nature of the hazard (skin and eye irritation) and its physical form (powder), a multi-layered PPE strategy is essential. This approach ensures that a failure in one layer of defense does not result in direct exposure. We will address protection for each potential route of exposure: dermal (skin), ocular (eyes), and respiratory.
Dermal Protection: Beyond the Basic Glove
The primary defense against skin irritation (H315) is the correct selection and use of chemical-resistant gloves.
-
Glove Selection: Nitrile gloves are the recommended choice for handling this compound. Nitrile provides excellent resistance to a wide range of chemicals, including acids and organic compounds, and protects against the physical hazard of the powder.[6][7] For tasks involving larger quantities or a higher risk of splashing, consider double-gloving for an added layer of security.[8]
-
Lab Coat: A standard cotton or polyester/cotton lab coat is mandatory to protect against incidental contact and to prevent contamination of personal clothing.[9] Ensure the lab coat is fully buttoned with sleeves rolled down.
-
Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills.[6]
Ocular Protection: A Non-Negotiable Barrier
To mitigate the risk of serious eye irritation (H319), appropriate eye protection is crucial.
-
Chemical Splash Goggles: Standard safety glasses with side shields are insufficient.[6] You must wear chemical splash goggles that provide a complete seal around the eyes. This is especially critical when handling the solid powder, which can easily become airborne and bypass the protection offered by safety glasses.[8][9]
-
Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.[8]
Respiratory Protection: Managing Inhalation Risk
While specific inhalation toxicity data is not prevalent in the initial search, the powdered nature of the compound necessitates respiratory protection, particularly during procedures that can generate dust.
-
Working in a Fume Hood: All handling of (-)-Benzylmethylphenylsilylacetic Acid powder, especially weighing and transfers, must be conducted inside a certified chemical fume hood.[10][11] This engineering control is your primary defense against inhaling airborne particles.
-
Respirator Use: If a fume hood is unavailable or during a large-scale spill clean-up, a respirator is required. A half-mask respirator with P100 (HEPA) particulate filters is the minimum requirement.
Operational and Disposal Plans
A safe protocol extends beyond just wearing PPE. It encompasses the entire lifecycle of the chemical in your lab, from handling to disposal.
PPE Donning and Doffing Protocol (Step-by-Step)
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence: This sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves using a glove-to-glove technique (peeling them off so they end up inside-out). Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Remove your lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]
Spill Response Plan
Accidents can happen, and a clear plan is essential.[8]
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table below, including respiratory protection.
-
Containment: For a solid spill, carefully sweep or scoop the material using non-sparking tools into a labeled hazardous waste container.[13] Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the sealed hazardous waste container.[14]
-
Waste Disposal: Dispose of the sealed container according to your institution's hazardous waste guidelines.
Disposal Plan
All waste containing (-)-Benzylmethylphenylsilylacetic Acid, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(-)-Benzylmethylphenylsilylacetic Acid".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Summary of PPE Recommendations
The following table summarizes the required PPE for various laboratory operations involving (-)-Benzylmethylphenylsilylacetic Acid.
| Task | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transferring Solid | Nitrile Gloves, Lab Coat | Chemical Splash Goggles | Work in a Chemical Fume Hood |
| Preparing Solutions | Nitrile Gloves, Lab Coat | Chemical Splash Goggles | Work in a Chemical Fume Hood |
| Running Reactions | Nitrile Gloves, Lab Coat | Chemical Splash Goggles | Work in a Chemical Fume Hood |
| Large Scale Operations (>50g) | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles & Face Shield | Work in a Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles & Face Shield | Half-mask respirator with P100 filters |
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling (-)-Benzylmethylphenylsilylacetic Acid, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of (-)-Benzylmethylphenylsilylacetic Acid.
By adhering to these detailed protocols, you can confidently and safely utilize (-)-Benzylmethylphenylsilylacetic Acid in your research, ensuring both personal safety and the integrity of your scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
